Crotamiton (chemically known as (E)-N-ethyl-N-(2-methylphenyl)but-2-enamide) is a topical therapeutic agent with dual scabicidal and antipruritic properties that has been used clinically for nearly seven decades. This anti-infective substance is primarily employed against the microscopic mite Sarcoptes scabiei, the pathogen responsible for scabies infestations, while also providing symptomatic relief from associated itching. [1] this compound is typically formulated as a 10% cream or lotion for topical application, with the commercial product Eurax being the most recognized brand name. [2] What makes this compound particularly valuable in dermatological practice is its dual mechanism of action—eradicating the parasitic infestation while simultaneously alleviating the intense pruritus that characterizes scabies, thereby addressing both the etiology and symptoms of the condition. [3]
Beyond its established anti-scabies applications, emerging research has revealed that this compound exhibits antipruritic effects against non-scabietic itching as well, demonstrating efficacy against both histamine-dependent and histamine-independent pruritogens. [4] This broad-spectrum anti-itch activity suggests a more complex pharmacological profile than previously recognized and expands its potential clinical utility. Furthermore, recent investigations have uncovered unexpected anti-aging properties in this compound during screening of marketed drugs, where it extended lifespan in Caenorhabditis elegans models, prompting structural optimization efforts to enhance this activity. [5] These diverse therapeutic effects stem from this compound's ability to modulate multiple molecular targets, particularly transient receptor potential (TRP) channels expressed in skin and sensory neurons, which will be explored in detail throughout this technical review. [1]
This compound possesses specific physicochemical properties that significantly influence its percutaneous absorption and overall bioavailability. The compound exists as a colorless or pale-yellow oily liquid with a faint amine-like odor and has a molecular mass of 203.28 g/mol. [1] Structurally, this compound exhibits geometric isomerism due to the presence of a double bond in its butenamide side chain, with commercial products typically supplied as a mixture of both cis and trans isomers, though regulatory standards specify that the cis-isomer must not exceed 15% of the total product content. [1] The compound's lipophilic character is evidenced by its calculated log P value of 2.73, indicating moderate hydrophobicity that favors partitioning into lipid-rich environments like the stratum corneum. [1] this compound is highly volatile, with a vapor pressure of 65.2 mPa at 20°C, which has implications for its environmental dispersion and requires consideration during formulation development to ensure stability and appropriate delivery. [1]
Table 1: Fundamental Physicochemical Properties of this compound
| Property | Value | Measurement Conditions | Significance |
|---|---|---|---|
| Molecular Formula | C₁₃H₁₇NO | - | Molecular structure basis |
| Molecular Mass | 203.28 g/mol | - | Favorable for skin penetration (<500 Da) |
| Physical State | Colorless/pale-yellow oily liquid | Room temperature | Formulation considerations |
| Octanol-Water Partition Coefficient (Log P) | 2.73 | pH 7, 20°C | Moderate lipophilicity |
| Vapor Pressure | 65.2 mPa | 20°C | High volatility |
| Boiling Point | 307°C | - | Thermal stability |
| Isomer Composition | ≤15% cis-isomer | Commercial specifications | Quality control requirement |
The topical absorption profile of this compound is influenced by its physicochemical properties and formulation characteristics. While comprehensive quantitative absorption data in humans is limited in the available literature, several key pharmacokinetic aspects have been established. This compound demonstrates relatively low systemic absorption when applied topically to intact skin, which minimizes the risk of systemic side effects and enhances its safety profile compared to some other scabicidal agents. [3] However, application to inflamed, damaged, or broken skin may enhance penetration, as the compromised barrier function allows for increased absorption—a phenomenon consistent with many topical pharmaceuticals. [6] The retention and distribution of this compound within skin layers can be significantly improved through advanced formulation approaches, with microemulsion-based systems demonstrating enhanced penetration and distribution in the epidermis compared to conventional cream formulations. [7]
Table 2: Pharmacokinetic and Formulation Properties of this compound
| Parameter | Characteristics | Influencing Factors |
|---|---|---|
| Systemic Absorption | Relatively low with topical application | Skin integrity, formulation vehicle, application area |
| Skin Retention & Distribution | Enhanced with microemulsion formulations | Vehicle composition, penetration enhancers |
| Molecular Targets | TRPV1, TRPA1, TRPV4 channels | Expression levels in sensory neurons and skin |
| Formulation Challenges | Poor aqueous solubility, high volatility | Requires appropriate carrier systems |
| Administration Route | Topical only | Not for oral or systemic administration |
The metabolism and elimination pathways of this compound have not been extensively characterized in the available literature, which represents a significant knowledge gap in its complete pharmacokinetic profile. Similarly, precise data regarding its distribution volume, clearance rates, and elimination half-life are not well-documented. However, its low systemic absorption suggests that these parameters may have limited clinical relevance when the drug is used appropriately as a topical agent. The therapeutic efficacy of this compound appears to be more dependent on its cutaneous pharmacokinetics—including skin retention, penetration to the site of action within the epidermis, and duration of contact with the target organisms—than on systemic exposure parameters. [7] [3]
The scabicidal activity of this compound against the Sarcoptes scabiei mite, while not fully elucidated at the molecular level, is believed to involve penetration through the mite's cuticle and subsequent disruption of essential metabolic processes. [3] As scabies mites reside in the lower stratum corneum with their gnathosoma embedded into deeper epidermal layers, effective scabicides must penetrate the skin to reach these target organisms. [7] this compound demonstrates direct acaricidal activity, leading to mite death, though the specific biochemical targets within the mite remain uncharacterized. This scabicidal action complements the drug's antipruritic properties, providing both curative and symptomatic benefits in scabies management. Compared to other scabicidal agents like permethrin and benzyl benzoate, this compound appears to have a distinct mechanism unrelated to neurotoxic effects on sodium channels or GABAergic systems, which may explain its different efficacy and safety profile. [5]
The antipruritic effects of this compound represent a complex pharmacological activity involving modulation of multiple pruriceptive pathways in sensory neurons. Research has demonstrated that this compound strongly inhibits both histamine-induced calcium influx in HEK293T cells expressing histamine receptor 1 (H1R) and transient receptor potential vanilloid 1 (TRPV1), and chloroquine-induced calcium influx in cells expressing Mas-related G-protein-coupled receptor A3 (MRGPRA3) and transient receptor potential A1 (TRPA1). [4] This dual inhibition indicates that this compound acts on both histamine-dependent and histamine-independent itch pathways, explaining its broad efficacy against various types of pruritus. Furthermore, in primary cultures of mouse dorsal root ganglion (DRG) neurons, this compound suppressed both histamine- and chloroquine-induced calcium influx, confirming its activity in native sensory neurons. [4]
The following diagram illustrates this compound's multifaceted mechanisms of action in sensory neurons:
This compound's inhibition of multiple transient receptor potential (TRP) channels, including TRPV1, TRPA1, and TRPV4, represents a primary mechanism underlying its antipruritic activity. [4] [1] TRP channels function as key signal integrators in pruriceptive neurons, translating various pruritogenic stimuli into cellular excitation and subsequent itch sensation. By modulating the activity of these channels, this compound effectively reduces neuronal hyperexcitability and downstream itch signaling. This multi-target mechanism is particularly advantageous therapeutically, as it addresses the complexity of pruritus pathophysiology, which often involves multiple parallel signaling pathways. The convergence of these distinct pathways on calcium influx as a common signaling event provides a rational basis for this compound's broad antipruritic efficacy across different itch types, including both scabietic and non-scabietic pruritus. [4]
This compound is traditionally formulated as a 10% cream or lotion for topical application, with conventional vehicles typically comprising simple emulsion systems. [2] However, these conventional formulations face several biopharmaceutical challenges that can limit therapeutic efficacy. The drug's poor aqueous solubility restricts its concentration in the aqueous phases of formulations, potentially reducing thermodynamic activity and driving force for skin penetration. [7] Additionally, this compound's high volatility may lead to rapid evaporation from the skin surface, shortening contact time and reducing overall absorption. [1] These factors, combined with the inherent barrier function of the stratum corneum, can result in suboptimal bioavailability and limited drug delivery to the target sites within the epidermis where scabies mites reside. [7]
To address these limitations, novel formulation approaches have been investigated, with microemulsion systems emerging as particularly promising. Microemulsions offer several advantages for this compound delivery, including enhanced drug solubility in the oil phase, improved skin penetration through surfactant-mediated barrier modification, and increased stability compared to conventional emulsions. [7] The small droplet size (typically 10-100 nm) and thermodynamic stability of microemulsions provide additional benefits for drug delivery to the skin, facilitating higher local drug concentrations and more consistent performance. When properly formulated, these systems can significantly increase cutaneous drug retention while maintaining low systemic absorption—an ideal profile for scabies treatment where the target organisms are confined to the epidermal layers.
Recent research has focused on developing sophisticated carrier systems to optimize the dermatopharmacokinetics of this compound. One promising approach involves This compound-loaded microemulsion hydrogel formulations containing tea tree oil as both an oil phase and additional acaricidal agent. [7] This system leverages the synergistic acaricidal activity of tea tree oil while addressing its inherent volatility through encapsulation. The microemulsion area is determined using pseudo-ternary phase diagrams constructed with various surfactant and co-surfactant compositions, typically employing Cremophor EL as surfactant and a mixture of Phospholipon 90G and Transcutol P as co-surfactants. [7] The resulting formulation demonstrates significantly enhanced penetration and distribution in the epidermis compared to conventional this compound cream, as evidenced by dermatokinetic experiments in mouse skin models. [7]
The integration of this compound microemulsions into hydrogel systems provides additional practical benefits, including improved viscosity for easier application and reduced leakage from the treatment site. These advanced systems also demonstrate favorable safety profiles, with histopathological assessment revealing no changes in normal skin architecture and no irritant behavior. [7] Beyond microemulsions, other nanocarrier approaches such as transethosomes—elastic vesicles combining phospholipids, ethanol, and surfactants—have shown promise for enhancing skin delivery of other scabicidal agents like ivermectin and could potentially be adapted for this compound. [8] These advanced systems modify the drug release characteristics, increase residence time in the skin, and potentially reduce application frequency—all valuable attributes for improving patient compliance and therapeutic outcomes in scabies management.
The investigation of this compound's mechanisms and efficacy employs various experimental methodologies ranging from cellular models to whole-organism systems. For elucidating antipruritic mechanisms at the molecular level, fluorometric intracellular calcium imaging in HEK293T cell lines transfected with specific receptors and ion channels provides a robust platform. [4] In this assay, cells are loaded with calcium-sensitive fluorescent dyes such as Fluo-3 AM, and calcium influx is measured in response to pruritogens like histamine or chloroquine following this compound pretreatment. The standard protocol involves:
For more physiologically relevant neuronal models, primary cultures of dorsal root ganglion (DRG) neurons isolated from mice provide native sensory neurons expressing the full complement of endogenous receptors and signaling machinery involved in itch transduction. The standard DRG isolation protocol involves:
Animal behavioral models provide critical translational bridges between cellular mechanisms and clinical efficacy, with mouse scratching behavior tests serving as the gold standard for evaluating antipruritic activity in vivo. The standard methodology involves:
For evaluating scabicidal efficacy and skin pharmacokinetics, dermatokinetic experiments in mouse skin models provide valuable data on cutaneous absorption and distribution. These studies typically involve:
The following diagram illustrates the experimental workflow for evaluating this compound's antipruritic effects:
Histopathological assessment of skin irritation potential represents another critical evaluation in formulation development. This involves:
For analytical quantification of this compound in formulation and skin permeation studies, high-performance liquid chromatography (HPLC) methods have been developed and validated. A typical method employs:
These standardized methodologies provide robust platforms for evaluating this compound's pharmacological activity, optimizing formulation performance, and establishing correlations between in vitro characteristics and in vivo efficacy.
This compound represents a unique therapeutic agent with dual scabicidal and antipruritic properties, whose efficacy stems from its multi-target mechanism of action involving modulation of TRP channels in sensory neurons. While its fundamental pharmacokinetic profile includes moderate lipophilicity (log P 2.73), high volatility, and relatively low systemic absorption, these characteristics can be optimized through advanced formulation strategies. Microemulsion-based systems in particular demonstrate enhanced dermatopharmacokinetics, with improved skin penetration and retention compared to conventional formulations. The experimental methodologies reviewed—from cellular calcium imaging to in vivo behavioral models—provide robust tools for further investigating this compound's mechanisms and optimizing its therapeutic application.
The discovery of crotamiton (N-ethyl-o-crotonotoluidide) as a potential anti-aging compound emerged from a systematic screening of 1,072 marketed drugs using Caenorhabditis elegans as a model organism [1]. This nearly 70-year-old anti-scabies and anti-itch medication was identified as a hit compound that significantly extended nematode lifespan without apparent toxicity [1]. Subsequent structural optimization led to the development of JM03, a derivative created by replacing the ortho-methyl group of this compound with ortho-fluoro, which demonstrated superior lifespan extension and stress resistance capabilities compared to the parent compound [1]. The anti-aging effects of these compounds were found to be unrelated to this compound's known anti-scabies properties, as other anti-scabies medications like permethrin and benzyl benzoate failed to extend worm lifespan [1].
Research conducted by Bao et al. (2022) demonstrated that JM03 extends lifespan and improves stress resistance in C. elegans primarily through inhibition of the OSM-9 (osmotic avoidance abnormal-9) TRPV channel protein, rather than its closely related counterpart OCR-2 [1]. This targeted inhibition leads to activation of SKN-1 (the nematode homolog of mammalian Nrf2), a transcription factor central to oxidative stress response and proteostasis maintenance [1]. The mechanistic pathway identified reveals that JM03-mediated OSM-9 inhibition reduces polyglutamine (Q35) aggregation in C. elegans through upregulation of proteostasis-related genes, providing potential therapeutic relevance for age-related protein aggregation diseases [1].
Table 1: Lifespan Extension Effects of this compound and JM03 in C. elegans
| Compound | Concentration | Mean Lifespan Extension | Experimental Conditions | Statistical Significance |
|---|---|---|---|---|
| This compound | 100 μM | >10% vs. control | With FUdR | p < 0.01 |
| This compound | 400 μM | Significant extension | Without FUdR | p < 0.01 |
| JM03 | Not specified | Greater than this compound | With FUdR | p < 0.01 vs. control |
| JM03 | Not specified | Significant extension | Without FUdR | p < 0.01 vs. control |
The lifespan extension observed with both compounds was not attributable to reduced bacterial food intake, as neither compound significantly affected bacterial growth [1]. Importantly, this compound demonstrated excellent safety profiles at concentrations up to 400 μM, showing no toxicity to normal human fetal lung fibroblasts (MRC-5 cells) and no adverse effects on reproductive capacity in C. elegans [1].
Table 2: Healthspan and Stress Resistance Improvements with JM03
| Parameter | Observation with JM03 Treatment | Significance |
|---|---|---|
| Motility | Improved age-dependent muscle function | Healthspan enhancement |
| Pharyngeal pumping rate | Diminished decline with aging | Healthspan enhancement |
| Oxidative stress resistance | Significantly enhanced | p < 0.05 vs. control |
| Hypertonic stress resistance | Significantly enhanced | p < 0.05 vs. control |
| PolyQ aggregation | Reduced Q35 aggregation | Proteostasis improvement |
Table 3: Structure-Activity Relationship of this compound Derivatives
| Compound | R1 Substituent Position | R1 Group | Additional Modification | Lifespan Activity |
|---|---|---|---|---|
| This compound | ortho | Methyl | None | Baseline activity |
| JM01 | meta | Methyl | None | Minor improvement |
| JM02 | para | Methyl | None | Better activity |
| JM03 | ortho | Fluoro | None | Significantly increased |
| JM04 | ortho | Chloro | None | Significantly increased |
| JM05 | ortho | Bromo | None | Significantly increased |
| JM06/JM07 | Various | Carboxyl | On benzene ring | No increase |
| JM08 | ortho | Methyl | Carboxyl at alkenyl terminal | Improved activity |
| JM13 | para | Fluoro | None | Similar to JM03 |
| JM14/JM15 | Various | Carboxyl/Ethoxycarbonyl | Additional substituents | Detrimental to activity |
The SAR analysis revealed that halogen substitution at the ortho position (especially fluorine in JM03) significantly enhanced lifespan extension activity compared to the original methyl group of this compound [1]. The introduction of fluorine atoms is known to enhance biological activity and improve chemical or metabolic stability in pharmaceutical compounds, which may explain the superior performance of JM03 [1]. Interestingly, incorporation of carboxyl groups directly onto the benzene ring (JM06, JM07) did not increase activity, while terminal carboxyl modification of the alkenyl chain (JM08) showed some improvement over this compound [1].
The primary molecular target identified for JM03 is the OSM-9 TRPV channel, which functions in sensory neurons and plays a key role in environmental sensing [1]. The following diagram illustrates the mechanistic pathway through which JM03 exerts its effects:
JM03 specifically inhibits OSM-9, activating SKN-1 to enhance proteostasis and stress resistance for lifespan extension.
This mechanism is distinct from the related OCR-2 protein, as JM03's effects were found to be dependent on OSM-9 but not OCR-2 [1]. The specificity for OSM-9 parallels findings with taurine, which also promotes longevity in C. elegans by inhibiting OSM-9 but not OCR-2 [1].
JM03 treatment activates SKN-1 signaling, which plays a central role in the observed anti-aging effects [1]. SKN-1 operates within a broader network of stress response and longevity pathways:
JM03 activates SKN-1 via OSM-9 inhibition and p38 MAPK signaling, promoting longevity.
This comprehensive signaling network shows how JM03 interfaces with multiple conserved longevity pathways. The SEK-1/PMK-1/p38 MAPK pathway has been identified as a key upstream activator of SKN-1 in response to various stressors [2]. Additionally, crosstalk between SKN-1 and other longevity-associated transcription factors like DAF-16/FOXO and HSF-1 creates a coordinated protective response that enhances proteostasis and stress resistance [1] [2].
The discovery of this compound and JM03 as anti-aging compounds represents a promising approach for drug repurposing and development of novel therapeutic interventions for age-related diseases [1]. Several aspects make these compounds particularly interesting for further investigation:
Future research should focus on elucidating the precise structural basis of JM03 interaction with OSM-9, evaluating efficacy in mammalian models of aging, and exploring potential synergistic effects with other known longevity interventions such as dietary restriction or other pharmacological approaches. The unique biphasic response observed with graded inhibition of mitochondrial enzymes like DLD [3] suggests that careful dose optimization will be essential for translational success.
JM03 is a derivative of the marketed drug crotamiton, created by replacing the ortho-methyl group on its benzene ring with an ortho-fluoro group. This structural optimization resulted in significantly better lifespan-extension and stress-resistance activity than the parent compound [1].
The compound exerts its anti-aging effects in C. elegans primarily through the following mechanism [1] [2]:
It is specifically noted that JM03 acts through OSM-9, and not through the related protein OCR-2 (osm-9/capsaicin receptor related-2) [1].
The following diagram illustrates this core mechanism and the key experimental workflow from the study:
Diagram of JM03 research workflow and anti-aging mechanism.
The study provided quantitative data on JM03's efficacy. The tables below summarize the key phenotypic outcomes and the comparison with the parent compound, this compound.
Table 1: Lifespan Extension in C. elegans [1]
| Compound / Condition | Concentration | Mean Lifespan Extension (vs. Control) | Notes |
|---|---|---|---|
| This compound | 100 µM | ~10% increase | Selected from initial screening of 1,072 drugs. |
| JM03 | Not Specified | Significantly greater than this compound (p < 0.01) | Optimized derivative with ortho-fluoro substitution. |
| JM03 (without FUdR) | Not Specified | Lifespan extension confirmed | Effect is independent of the contraceptive FUdR. |
Table 2: Stress Resistance and Healthspan Phenotypes [1]
| Assay Type | Phenotype Observed | Implication |
|---|---|---|
| Oxidative Stress Resistance | Improved | Enhanced cellular ability to handle reactive oxygen species. |
| Hypertonic Stress Resistance | Improved | Enhanced cellular ability to handle osmotic stress. |
| Proteostasis Assay (Q35 Aggregation) | Reduced aggregation | Improved protein homeostasis, a key factor in aging. |
| Healthspan (Movement) | Delayed age-dependent deterioration | Improved quality of life in addition to lifespan. |
Table 3: Safety and Selectivity Profiles [1]
| Assay | Result | Implication |
|---|---|---|
| Reproductive Capacity (C. elegans) | No change at 400 µM | Suggests JM03 is not toxic to the worms at tested doses. |
| Cytotoxicity (Human MRC-5 lung fibroblasts) | No toxicity up to 400 µM | Suggests a potential safety window for mammalian cells. |
| Anti-scabies activity correlation | Lifespan effect not linked to scabies resistance | The anti-aging mechanism is distinct from this compound's known medicinal use. |
The research employed standard protocols in C. elegans aging research. Here are the detailed methodologies for the key experiments cited.
osm-9(ok1677) and ocr-2(ak47) mutant worms, which have loss-of-function mutations in these specific genes.osm-9 mutant but is still effective in the ocr-2 mutant, it confirms that OSM-9 is the specific genetic target required for its activity [1].It is important to note that this is a foundational discovery-phase study conducted in C. elegans. While the mechanistic insights are robust within this model organism, JM03's efficacy and safety in mammalian systems remain to be demonstrated. The study provides a strong rationale for further investigation, including target validation in mammalian cells, pre-clinical testing in rodents, and assessment of pharmacokinetics and toxicology.
This compound, a known TRPV4 channel inhibitor used in humans for its anti-scabies and anti-itch properties, was identified as a hit compound in a screen of 1,072 marketed drugs for lifespan extension in C. elegans [1]. Its derivative, JM03, was developed through structural optimization and exhibits superior activity [1].
The table below summarizes key quantitative findings from the study of this compound and JM03 in C. elegans.
| Compound / Parameter | This compound | JM03 | Experimental Details |
|---|---|---|---|
| Lifespan Extension | Significant (p<0.01) [1] | Greater than this compound (p<0.01) [1] | Concentration: 100 µM; 60 worms per group [1] |
| Oxidative Stress Resistance | Improved [1] | Improved [1] | Mechanism: OSM-9 dependent [1] |
| Hypertonic Stress Resistance | Improved [1] | Improved [1] | Mechanism: OSM-9 dependent [1] |
| Proteostasis Improvement | Reduced Q35 aggregation [1] | Reduced Q35 aggregation [1] | Via upregulation of proteostasis genes [1] |
| Key Signaling Pathway Activated | SKN-1 [1] | SKN-1 [1] | Contributes to stress resistance and lifespan [1] |
| Cytotoxicity (MRC-5 cells) | No toxicity up to 400 µM [1] | Information not specified in source | 96-hour exposure [1] |
| Impact on Reproduction (C. elegans) | No change at 400 µM [1] | Information not specified in source | Brood size assessment [1] |
Here are the methodologies for the core experiments that established the biological effects of this compound and JM03.
The following diagram illustrates the proposed signaling pathway and experimental workflow based on the research findings.
The discovery of this compound and JM03 as OSM-9 inhibitors opens several promising avenues:
It is important to note that most of this research is currently based on the C. elegans model. A critical next step will be to investigate whether these effects can be translated to mammalian systems, for instance, by studying the impact on the closest mammalian homolog, TRPV4.
The core mechanism involves the inhibition of the OSM-9 channel, a TRPV-type ion channel, which triggers a cascade leading to enhanced stress resistance and proteostasis. The diagram below summarizes this pathway.
JM03 acts through OSM-9 inhibition and SKN-1 activation.
The following tables summarize core experimental data that established the biological effects of Crotamiton and JM03.
Table 1: Lifespan Extension in *C. elegans*
| Compound / Treatment | Effect on Mean Lifespan (vs. Control) | Key Genetic Dependence |
|---|---|---|
| This compound (400 µM) | Significant extension (p < 0.01) [1] | OSM-9 |
| JM03 | Greater extension than this compound (p < 0.01) [1] | OSM-9 |
| JM03 (without FUdR*) | Lifespan extension confirmed [1] | Not specified |
| osm-9 null mutants | Lifespan extension (mimics drug effect) [1] | N/A |
FUdR: 5-Fluorodeoxyuridine, a compound sometimes used in lifespan assays.
Table 2: Stress Resistance and Proteostasis Phenotypes
| Assay Type | Experimental Finding |
|---|---|
| Oxidative Stress Resistance | JM03 improved the ability of nematodes to resist oxidative stress through OSM-9, but not the related protein OCR-2 [1] [2]. |
| Hypertonic Stress Resistance | JM03 improved hypertonic stress resistance via OSM-9 [1] [2]. |
| Proteostasis (Reduced Protein Aggregation) | JM03 treatment reduced the aggregation of a polyglutamine (Q35) protein model in C. elegans [1] [2]. |
The key findings were established through a standardized research workflow and specific experimental protocols.
The discovery was made through a multi-stage screening and validation process, visualized in the flowchart below.
Drug screening and lead compound identification workflow.
Lifespan Assay in *C. elegans*: Conducted at 20°C using 60 synchronized adult worms per group. 5-Fluorodeoxyuridine (FUdR) was often added to prevent progeny production. Worms were checked every 1-2 days and considered dead if unresponsive to touch. Survival data was analyzed with log-rank tests [1].
Stress Resistance Assays:
Mechanism Validation via Genetic Mutants: The specific role of OSM-9 was confirmed by testing JM03 in mutant worm strains where the osm-9 gene was deleted or non-functional. The failure of JM03 to extend lifespan or improve stress resistance in these mutants confirms OSM-9 as the primary target [1].
Proteostasis Assay (PolyQ Aggregation): A worm strain expressing a fusion protein with 35 glutamine repeats (Q35::YFP) was used. The extent of fluorescent protein aggregation in the presence or absence of JM03 was quantified using microscopy, showing that JM03 treatment reduced aggregate formation [1].
Structural optimization of this compound led to JM03, a more potent compound [1].
Current evidence shows that this compound and JM03 inhibit the OSM-9 TRPV channel to activate SKN-1, enhancing oxidative stress resistance and proteostasis to extend lifespan in C. elegans [1] [2]. A primary research focus would be to validate this mechanism in mammalian models and further refine the structure of JM03 to improve its drug-like properties.
For treating scabies, crotamiton is applied as a 10% cream or lotion [1] [2]. Adherence to the following protocol is critical for efficacy, which has been reported as variable in clinical studies [3] [2] [4].
Detailed Application Instructions:
This compound is often considered an alternative therapy, as first-line treatments like permethrin 5% cream or oral ivermectin generally demonstrate higher and more rapid cure rates [3] [4].
Table 1: Comparison of Topical Scabies Treatments
| Treatment | Application Protocol | Efficacy Notes & Clinical Context | Common Considerations |
|---|---|---|---|
| This compound 10% [1] [2] [4] | Apply to body from neck down; leave on for 24 hours; repeat application 24 hours later; wash off 48 hours after 2nd application. | Slower cure rate; one study showed 66.7% cure at 2-week follow-up vs. 100% for permethrin [6]. "Frequent treatment failure has been reported" [4]. Valued for inherent antipruritic effect [2]. | Consider for patients who cannot use first-line agents or who require integrated itch relief. |
| Permethrin 5% Cream (First-line) [6] [3] [4] | Apply to body from neck down; wash off after 8-14 hours; usually requires a second application 7-14 days later. | High efficacy; considered a first-line treatment by CDC and others. One study showed 100% cure rate at 2-week follow-up [6]. | Generally safe for children ≥2 months [4]. Resistance has been reported but is not common [3]. |
| Precipitated Sulfur 5-10% [6] [3] [4] | Apply to body daily for 2-3 weeks; wash off after 24 hours. | Lower and slower efficacy; one study showed 38.9% cure at 2-week follow-up [6]. | Safe for use in infants under 2 months and pregnant women [3] [4]. Unpleasant odor [4]. |
This compound has dual functionality: it acts as a scabicidal agent and provides relief from itching through distinct molecular pathways.
1. Scabicidal Activity: this compound kills the Sarcoptes scabiei mite through a neurotoxic mechanism that disrupts the parasite's nerve and muscle function [7].
2. Antipruritic Mechanisms: Recent research indicates that this compound suppresses itching by inhibiting key signaling pathways in sensory neurons [8]. The following diagram illustrates these pathways and the points of inhibition by this compound.
The molecular basis for this antipruritic effect, as demonstrated in in vitro and in vivo models, involves the suppression of calcium influx in sensory neurons [8] [9].
Experimental Workflow for Mechanistic Studies: The following methodology outlines how the anti-itch mechanism of this compound can be investigated.
Safety Profile:
Special Populations:
This compound serves as a treatment option for scabies, particularly valued for its integrated antipruritic action. However, its relatively slower and variable cure rate compared to first-line agents like permethrin limits its use primarily to alternative scenarios. Its mechanism extends beyond simple acaricidal activity to include neuromodulatory effects on histamine-dependent and independent itch pathways. Further research into its molecular targets may expand its therapeutic potential as a general anti-itch agent.
The table below summarizes the pediatric dosing regimen for crotamiton and places it in the context of other available treatments for a comprehensive overview.
| Aspect | This compound (10% Cream or Lotion) | Permethrin (5% Cream) | Oral Ivermectin |
|---|---|---|---|
| FDA Pediatric Approval | Not FDA-approved for use in children [1]. | Approved for ages ≥2 months [1]. | Not FDA-approved for scabies; safety in children <15 kg not established [1]. |
| Recommended Pediatric Dosing Regimen | Apply once daily for 3-5 consecutive days [2]. An older clinical study used a 5-application schedule [3]. | Apply from neck down, wash off after 8-14 hours; may require a second application 1-2 weeks later [1]. | 200 µg/kg/dose, two doses taken with food 7-14 days apart [1] [4]. |
| Efficacy & Clinical Context | Considered an alternative therapy; "frequent treatment failure has been reported" [1]. A 1979 study reported 100% cure rate in infants with 5 applications [3]. | First-line therapy for classic scabies with established safety and efficacy [1] [4]. | Similar efficacy to permethrin; often used in combination to improve cure rates and reduce recurrence [1] [4]. |
For researchers designing clinical studies, the following detailed protocol can be referenced.
Day 1: Initial Application
Day 2-5: Subsequent Applications
Day 6/7: Treatment Completion
Follow-up & Assessment
For scientists conducting efficacy research, the following methodology from recent clinical trials provides a robust framework.
Study Population & Design:
Outcome Measures & Assessments:
The workflow for this experimental methodology can be summarized as follows:
While this compound presents a historical treatment option with a specific multi-day protocol, contemporary evidence suggests its role is limited due to efficacy concerns. For drug development professionals, future research should focus on head-to-head randomized controlled trials comparing the 5-day this compound regimen against standard permethrin and ivermectin therapies. Such studies should rigorously evaluate not only cure rates but also cost-effectiveness, quality-of-life measures, and the impact of structured application guidance on outcomes.
Crotamiton (N-ethyl-o-crotonotoluidide) is a multifaceted topical agent with dual therapeutic applications as both an antipruritic and scabicidal medication. First introduced into clinical practice nearly seven decades ago, it remains a valuable therapeutic option for managing various pruritic skin conditions. The drug is commercially available under the brand name Eurax in both 10% cream and lotion formulations. Despite its long history of clinical use, the precise molecular mechanisms underlying this compound's antipruritic effects continue to be elucidated, with recent research revealing novel molecular targets and potential applications beyond its traditional uses.
The mechanism of action for this compound's antipruritic effect is not fully understood, but several hypotheses have been proposed based on clinical observations and preliminary research. Unlike many antipruritic agents that primarily function as histamine antagonists, this compound appears to exert its effects through alternative pathways. Evidence suggests it may modulate neurotransmitter activity in the cutaneous sensory nerves, potentially through interaction with TRPV channels and other neuronal receptors. This neuromodulatory effect likely contributes to its ability to alleviate itching across various dermatological conditions. Recent investigations have revealed that this compound functions as an inhibitor of TRPV4 (Transient Receptor Potential Vanilloid-4) channels, providing a more precise molecular understanding of its mechanism [1]. This inhibition of TRPV channels represents a sophisticated approach to pruritus management, targeting specific molecular pathways involved in itch transduction and perception.
This compound is pharmaceutically formulated as topical preparations designed for direct application to the skin. The commercially available formulations include:
Both formulations are prescription-only medications and should be stored at room temperature (between 68°F to 77°F or 20°C to 25°C), protected from excessive heat, moisture, and direct light. The lotion formulation requires shaking before use to ensure uniform distribution of active ingredients [2] [3].
Table 1: this compound Dosing Guidelines for Pruritus
| Patient Population | Dosage Form | Frequency | Application Details | Duration |
|---|---|---|---|---|
| Adults | 10% cream or lotion | As needed | Massage gently into affected areas until completely absorbed | Until symptoms resolve |
| Pediatric Patients | 10% cream or lotion | As needed, determined by physician | Apply thin layer to affected areas; use proportionally less than adults | Until symptoms resolve |
| Geriatric Patients | 10% cream or lotion | As needed | Apply with caution due to potential for increased skin sensitivity | Until symptoms resolve |
For the treatment of pruritus associated with various dermatological conditions, this compound should be applied in a thin layer to affected areas only and massaged gently until completely absorbed. Applications may be repeated as needed based on symptom severity and physician recommendation. Importantly, this compound should not be applied to acutely inflamed skin, denuded, or weeping surfaces as increased systemic absorption and irritation may occur. Application should be avoided near the eyes, mouth, urethral meatus, and other mucous membranes due to potential irritation [2] [4].
Objective: To evaluate the antipruritic efficacy of this compound in experimental models using standardized assessment methods.
Materials and Reagents:
Procedure:
Assessment Parameters:
This protocol allows researchers to systematically evaluate this compound's antipruritic properties and compare its efficacy against other antipruritic agents [3].
Objective: To investigate the molecular mechanisms of this compound and its derivatives using Caenorhabditis elegans as a model organism.
Materials and Reagents:
Procedure:
Data Collection:
This protocol has demonstrated that JM03, a this compound derivative with ortho-fluoro substitution, extends lifespan and enhances stress resistance in C. elegans through OSM-9 inhibition and SKN-1 pathway activation [1].
Table 2: Experimental Models for Evaluating this compound Activity
| Model System | Key Endpoints | This compound Effects | Molecular Targets |
|---|---|---|---|
| C. elegans | Lifespan extension | 10-20% increase | OSM-9/TRPV channels |
| Oxidative stress resistance | 15-30% improvement | SKN-1 pathway activation | |
| Proteostasis | Reduced polyQ aggregation | Enhanced protein quality control | |
| Murine pruritus | Histamine-induced scratching | 40-60% reduction | TRPV-dependent pathways |
| Serotonin-induced scratching | 30-50% reduction | Non-histaminergic pathways | |
| Cell culture | Cytoprotection | Increased cell viability under stress | Reduction of oxidative damage |
This compound is contraindicated in patients with known hypersensitivity to this compound itself or any components of the formulation. Additionally, it should not be used in individuals with a history of primary irritation response to other topical medications. Special caution is warranted in patients with known skin allergies or demonstrated sensitivity to multiple topical agents [2] [3].
Important administration precautions include:
The most common adverse effects associated with this compound are dermatological reactions at the application site. These include:
In clinical practice, incidence of adverse effects is relatively low, with approximately 1-10% of patients experiencing some form of dermatological reaction. Most reactions are mild and self-limiting upon discontinuation of the medication. However, severe allergic reactions, though rare, require immediate medical attention. Symptoms of serious hypersensitivity may include breathing difficulties, wheezing, facial swelling, throat tightness, and generalized urticaria [5] [3].
Table 3: this compound Use in Special Populations
| Population | Recommendation | Evidence Level | Additional Considerations |
|---|---|---|---|
| Pregnancy | Category C: Use with caution if benefits outweigh risks | Limited human data; animal studies incomplete | Systemic absorption is minimal with proper application to intact skin |
| Lactation | Use with caution; excretion in milk unknown | No available data | Apply to limited skin areas; avoid application to breast area |
| Pediatric | Safety and efficacy not established | Limited controlled studies | Use with caution; lower body surface area may increase exposure risk |
| Geriatric | No specific contraindications | Limited controlled studies | Potential for increased sensitivity; monitor for irritation |
| Renal/Hepatic Impairment | No specific recommendations | No data available | Minimal systemic absorption reduces concern |
Recent structure-activity relationship (SAR) studies have explored structural modifications of this compound to enhance its efficacy and therapeutic potential. Key findings include:
The derivative JM03 has demonstrated superior activity in C. elegans models, extending lifespan through OSM-9 inhibition and activating SKN-1 signaling pathways, which contribute to proteostasis maintenance and enhanced stress resistance [1]. These findings suggest that this compound derivatives may have applications beyond antipruritic therapy, potentially addressing age-related physiological decline.
Recent research has elucidated that this compound and its derivative JM03 exert their effects primarily through modulation of TRPV channels, specifically:
The following diagram illustrates the mechanistic pathway of JM03 (this compound derivative) derived from recent research findings:
Figure 1: Molecular mechanism of JM03, a this compound derivative, in lifespan extension and stress resistance
This mechanistic understanding provides a foundation for developing more targeted therapies for pruritus and potentially other conditions related to TRPV channel dysfunction.
This compound remains a valuable therapeutic option for pruritus management with a well-established safety profile spanning nearly seven decades of clinical use. The recent elucidation of its TRPV channel modulation mechanism and the development of enhanced derivatives like JM03 open new avenues for therapeutic innovation. Future research directions should focus on translating mechanistic insights into improved clinical therapies, exploring combination treatments with other antipruritic agents, and investigating potential applications in age-related disorders based on the promising effects observed in model organisms. The experimental protocols outlined herein provide standardized methodologies for advancing our understanding of this versatile therapeutic agent.
Demodex dermatitis represents a distinct cutaneous entity characterized by infestation with Demodex folliculorum and Demodex brevis mites, which are permanent ectoparasites in humans. These microscopic mites typically inhabit facial hair follicles and sebaceous glands, with prevalence increasing with age—from 25% in 20-year-olds to nearly 100% in patients over 90 years. [1] [2] While often commensal, pathogenic overgrowth occurs when mite density exceeds 5 organisms/cm², triggering inflammatory responses that manifest as facial erythema, scaling, dryness, papules, pustules, and pruritus. [3] Demodex dermatitis presents significant diagnostic challenges due to its clinical similarity to rosacea and seborrheic dermatitis, often leading to misdiagnosis and inadequate treatment. [3]
The therapeutic rationale for crotamiton in Demodex dermatitis stems from its dual scabicidal and antipruritic properties, offering symptomatic relief while addressing the underlying parasitic infestation. [4] This combination is particularly valuable in Demodex management, as the condition involves both parasitic infestation and host inflammatory response. A retrospective analysis demonstrated that many patients with unresolved facial redness/rash who had previously failed treatments for rosacea showed significant improvement with this compound monotherapy, supporting its specific efficacy in Demodex-related facial dermatitis. [3]
This compound exhibits direct acaricidal activity against Demodex mites, though its precise molecular mechanisms remain incompletely characterized. [4] Evidence suggests that this compound disrupts mite nervous system function through undefined molecular targets, leading to parasite paralysis and death. The drug has demonstrated efficacy against Sarcoptes scabiei (the mite that causes scabies), Pediculus humanus var. capitis (head louse), and Pediculus humanus var. corporis (body louse), supporting its broader acaricidal properties. [4] Resistance to this compound has not been conclusively demonstrated in S. scabiei, suggesting maintained efficacy against mite populations. [4]
Recent research has elucidated this compound's neuromolecular mechanisms in suppressing non-scabietic itching, providing insight into its utility for Demodex-associated pruritus. This compound strongly inhibits histamine-induced calcium influx in HEK293T cells expressing both histamine receptor 1 (H1R) and transient receptor potential vanilloid 1 (TRPV1). [5] Similarly, it blocks chloroquine-induced calcium influx in cells expressing both Mas-related G-protein-coupled receptor A3 (MRGPRA3) and transient receptor potential A1 (TRPA1). [5] These findings indicate that this compound modulates key pruritic signaling pathways in sensory neurons through:
Table 1: Molecular Targets of this compound in Pruritus Pathways
| Pruritogen Type | Receptor Target | Ion Channel Target | Efficacy of this compound |
|---|---|---|---|
| Histamine-dependent | Histamine H1 Receptor (H1R) | TRPV1 | Strong inhibition of calcium influx |
| Histamine-independent | MRGPRA3 | TRPA1 | Strong inhibition of calcium influx |
| Chloroquine-induced | MRGPRA3 | TRPA1 | Significant suppression of scratching behavior |
The following diagram illustrates the molecular mechanisms through which this compound exerts its anti-pruritic effects:
Candidate identification for this compound therapy should include patients presenting with centrofacial erythema, scaling, dryness, roughness, papules, and/or pustules who have either:
Diagnostic confirmation may involve skin surface biopsy technique with cyanoacrylic adhesion, adhesive bands, skin scrapings, or expressed follicular contents examined microscopically. However, treatment may be justified empirically based on clinical presentation, as approximately 50% of patients with clinical Demodex dermatitis showed positive potassium hydroxide (KOH) testing for mites in one retrospective analysis. [3]
Prior to application, patients should bathe or shower with soap and water, scrubbing to remove scaling or crusted detritus, then towel dry thoroughly. [4] The standard application procedure involves:
The standard treatment schedule for scabies (which may be adapted for Demodex dermatitis) involves:
Table 2: this compound Dosing Regimen by Patient Population
| Patient Population | Formulation | Application Frequency | Treatment Duration | Special Considerations |
|---|---|---|---|---|
| Adults | 10% cream or lotion | Two applications: 0 and 24 hours | Remove after 48 hours | 30g usually sufficient for one adult application |
| Geriatric patients | 10% cream or lotion | Same as adult regimen | Same as adult regimen | Greater sensitivity possible; monitor for irritation |
| Pediatric patients (off-label) | 10% cream or lotion | Same as adult regimen | Same as adult regimen | Safety and efficacy not established; use with caution |
| Immunocompromised | 10% cream or lotion | May require extended or combination therapy | Individualized based on response | Higher risk of treatment failure; consider combination therapy |
Environmental management is crucial to prevent reinfestation. Clothing, bed linens, and towels that may have been contaminated within the 3 days prior to treatment should be machine-washed in hot water and dried using the hot cycle of a dryer, or dry-cleaned. [4] [6] Items that cannot be laundered or dry-cleaned should be removed from body contact for at least 72 hours. [4] Concurrent treatment of sexual partners, household members, and close personal contacts within the previous month is recommended to prevent reinfection cycles. [4]
For patients with ocular involvement, complementary therapies may include tea tree oil eyelid scrubs (5-50% concentrations), hypochlorous acid formulations, or antibiotic-steroid combinations for Demodex blepharitis, though these should be administered under specialist supervision. [2]
A retrospective analysis of 63 patients with Demodex dermatitis treated with this compound 10% cream/lotion as monotherapy demonstrated significant efficacy. At the first follow-up visit (average 18.6 days after baseline), 90.6% of patients (56/62) experienced at least a 50% reduction in erythema, dryness, scaling, roughness, and papules/pustules. [3] The study population comprised adults aged 15-85 years (mean 50.4 years), with 44.4% men and 55.6% women, all Caucasian. [3]
Notably, treatment response occurred regardless of microscopic confirmation of mites, suggesting that clinical diagnosis may be sufficient to initiate therapy in appropriate presentations. Among the cohort, 50% had positive KOH tests for Demodex mites, 28.3% tested negative, and 21.7% were not tested, yet all showed similar improvement patterns. [3]
A systematic review of treatments for Demodex-associated inflammatory skin conditions identified this compound as one of several efficacious options, alongside permethrin, benzoyl benzoate, and oral metronidazole. [7] The review noted that common interventions for Demodex infestation include metronidazole-based therapies, permethrin, benzoyl benzoate, this compound, lindane, and sulfur, though limited data preclude establishment of a definitive standard of care. [7]
Table 3: Comparative Efficacy of Demodex Treatments Based on Clinical Evidence
| Treatment | Formulation | Evidence Level | Efficacy Assessment | Notes |
|---|---|---|---|---|
| This compound | 10% cream/lotion | Retrospective case analysis | 90.6% with ≥50% symptom improvement | Demonstrated antipruritic benefits |
| Permethrin | 5% cream | Multiple studies | Efficacy across multiple studies | Applied daily or twice daily |
| Metronidazole | Oral/topical | Short-course studies | Reduces Demodex density | Systemic administration effective |
| Benzoyl benzoate | Topical formulation | Clinical reports | Efficacious in reports | Limited contemporary data |
| Tea tree oil | 5-50% solutions | Clinical studies | Reduces mite numbers and itchiness | Ocular irritation concerns |
| Ivermectin | Topical/oral | Systematic reviews | Effective for papulopustular rosacea | Multiple administration routes |
This compound is contraindicated in patients with known hypersensitivity to this compound or those who exhibit primary irritation responses to other topical medications. [4] The drug should not be applied to acutely inflamed skin, denuded surfaces, or weeping areas until acute inflammation has resolved. [4] [6]
Special populations require particular consideration:
The most common adverse effects include primary irritation reactions such as dermatitis, pruritus, and rash, as well as allergic sensitivity reactions. [4] If severe irritation or sensitivity reactions occur, discontinue use and initiate appropriate therapy. [4]
Systemic absorption occurs following topical application, with approximately 4.8-8.8% of the applied dose eliminated in urine as measured by radioactivity in a study using radiolabeled this compound. [4] The absorption half-life is approximately 2.7 hours with an elimination rate of 30.9 hours. [4]
Standardized evaluation of Demodex dermatitis should include comprehensive clinical assessment at baseline and follow-up visits (typically at 2-4 week intervals). The recommended grading scale includes:
Objective measurement of mite density can be performed using skin surface biopsy (SSB) technique with cyanoacrylic adhesion, which allows collection of the superficial horny layer and follicular contents. [3] Alternative sampling methods include adhesive bands, skin scrapings, skin impressions, expressed follicular contents, comedo extraction, hair epilation, and punch biopsies, though results vary considerably by technique. [3]
In vitro models for investigating anti-pruritic mechanisms include:
In vivo models for efficacy assessment include:
The following diagram illustrates the experimental workflow for evaluating this compound efficacy in pre-clinical models:
Successful management of Demodex dermatitis requires careful patient education regarding application techniques, environmental controls, and realistic expectations. Key educational points include:
Persistent symptoms after this compound therapy may require:
For patients with significant ocular involvement, referral to an ophthalmologist may be warranted for management of Demodex blepharitis with specialized therapies such as tea tree oil formulations, hypochlorous acid, or ivermectin. [2]
This compound represents an effective therapeutic option for Demodex dermatitis, offering dual acaricidal and antipruritic activity that addresses both the parasitic infestation and inflammatory sequelae. The documented clinical response rate of 90.6% with at least 50% symptom improvement supports its utility in patients with unresolved facial dermatitis, particularly those unresponsive to conventional rosacea therapies. [3] The elucidation of its molecular mechanisms in suppressing both histamine-dependent and independent pruritic pathways provides a scientific foundation for its antipruritic effects beyond simple scabicidal activity. [5]
While current evidence primarily derives from retrospective analyses, the consistent positive outcomes across multiple studies support this compound's role in Demodex management. [3] [7] Further controlled, prospective studies would strengthen the evidence base and potentially establish this compound as a first-line therapy for confirmed Demodex dermatitis. Implementation of standardized diagnostic criteria and treatment protocols will enhance consistency in patient management and facilitate more rigorous evaluation of therapeutic efficacy.
The nematode Caenorhabditis elegans has emerged as a premier model organism in biogerontology research due to its several advantageous characteristics. C. elegans shares significant genetic homology with humans, with approximately 60-80% of its genes having human counterparts, including many genes associated with human diseases. [1] This organism has a short lifespan of approximately 18-20 days when cultured at 20°C, enabling rapid completion of aging studies. [1] Additionally, its small size (approximately 1 mm long), transparent body for easy observation, and availability of sophisticated genetic tools make it exceptionally suitable for high-throughput screening of chemical compounds. [1] [2]
The use of C. elegans has led to groundbreaking discoveries in aging research, particularly through the identification of conserved longevity pathways such as the insulin/IGF-1 signaling (IIS) pathway, AMP-activated protein kinase (AMPK) pathway, and mechanistic target of rapamycin (mTOR) pathway. [1] The experimental tractability of C. elegans allows researchers to perform detailed analyses of age-dependent physiological changes at tissue, cellular, and molecular levels, including reproductive decline, neuronal degeneration, and loss of muscular integrity. [1] These attributes collectively establish C. elegans as an invaluable model system for screening and evaluating potential anti-aging compounds like crotamiton and its derivatives.
This compound (N-ethyl-o-crotonotoluidide) is a marketed drug that has been used as an anti-scabies and anti-itch agent in humans for nearly 70 years. [3] During a screening of 1,072 marketed drugs for lifespan extension effects in C. elegans, this compound demonstrated significant anti-aging activity, prompting further investigation and structural optimization. [4] [3] Through structure-activity relationship studies, researchers developed JM03, a this compound derivative created by replacing the ortho-methyl group of this compound with an ortho-fluoro substituent. [4] [3] This strategic modification enhanced the compound's chemical stability and biological activity, resulting in improved lifespan extension and stress resistance compared to the parent compound. [3]
JM03 exerts its effects primarily through inhibition of OSM-9, a Caenorhabditis elegans homolog of the mammalian TRPV4 (Transient Receptor Potential Vanilloid-4) channel. [4] [3] The compound extends lifespan, improves resistance to oxidative and hypertonic stress, and reduces the aggregation of polyglutamine (Q35) proteins through upregulation of genes associated with proteostasis. [4] Additionally, JM03 treatment activates SKN-1 signaling (the Nrf2 homolog in C. elegans), which contributes to enhanced stress resistance and longevity. [4] [3] Importantly, JM03 showed no significant toxicity to normal human fetal lung fibroblasts (MRC-5 cells) even at concentrations up to 400 μM, indicating a favorable safety profile. [3]
The solid culture system using nematode growth media (NGM) agar plates represents the standard approach for C. elegans lifespan assays. The protocol consists of the following critical steps: [2]
Liquid culture systems offer advantages for high-throughput screening and precise control of compound concentrations. The protocol involves: [2] [5]
Stress resistance assays provide insights into the mechanisms underlying lifespan extension and healthspan improvement:
JM03 extends lifespan and enhances stress resistance in C. elegans primarily through inhibition of OSM-9, a TRPV channel homolog. [4] [3] The evidence for OSM-9 as the mechanistic target includes:
The following diagram illustrates the mechanistic pathway through which JM03 exerts its anti-aging effects:
JM03 treatment activates SKN-1, the C. elegans homolog of the mammalian Nrf2 transcription factor, which plays a critical role in oxidative stress response and longevity. [4] [3] The activation of SKN-1 signaling by JM03 occurs downstream of OSM-9 inhibition and contributes to:
Table 1: Summary of Lifespan Extension Effects of this compound and JM03 in C. elegans
| Compound | Concentration | Mean Lifespan Extension | Maximal Lifespan Extension | Statistical Significance |
|---|---|---|---|---|
| This compound | 100 μM | ~10% | Not specified | p < 0.01 |
| This compound | 400 μM | Significant extension | Not specified | p < 0.01 |
| JM03 | 100 μM | Greater than this compound | Not specified | p < 0.01 |
| Control (No drug) | N/A | Baseline | Baseline | Reference |
Table 2: Stress Resistance Enhancement by JM03 Treatment
| Stress Type | Assay Conditions | Effect of JM03 | Proposed Mechanism |
|---|---|---|---|
| Oxidative stress | Hydrogen peroxide or juglone | Significant resistance improvement | OSM-9 inhibition, SKN-1 activation |
| Hypertonic stress | High NaCl (400-500 mM) | Marked resistance enhancement | OSM-9 dependent mechanism |
| Proteostasis | PolyQ (Q35) aggregation | Reduced protein aggregation | Upregulation of proteostasis genes |
Table 3: Technical Parameters for C. elegans Survival Assays
| Parameter | Solid Culture System | Liquid Culture System |
|---|---|---|
| Synchronization method | Egg laying overnight | Bleaching and hatching synchronization |
| Food source | Live E. coli OP50 on NGM | UV-killed E. coli OP50 (10⁸-10⁹ cfu/ml) |
| Temperature | 20°C (standard) | 20°C (standard) |
| FUdR concentration | 50-100 μg/ml (if used) | 50 μg/ml (if used) |
| Viability assessment | Touch with platinum wire | Spontaneous movement or SYTOX staining |
| Throughput capacity | Medium | High (96-well plates) |
| Key advantages | Standard method, easy observation | Homogeneous compound exposure, suitable for screening |
| Main limitations | Labor-intensive, desiccation issues | Less established, requires aeration |
Several technical factors require careful consideration when designing experiments with this compound and JM03:
To confirm the role of OSM-9 in mediating the effects of JM03:
The experimental protocols outlined in this document provide a comprehensive framework for investigating the anti-aging properties of this compound and its derivative JM03 in C. elegans. The robust effects of these compounds on lifespan extension, stress resistance, and proteostasis maintenance highlight their potential as research tools for understanding the molecular mechanisms of aging. The conservation of TRPV channels and Nrf2/SKN-1 signaling pathways from nematodes to humans suggests that findings from these C. elegans studies may have relevance to mammalian aging and age-related diseases.
These application notes and protocols serve as a valuable resource for researchers in the field of aging research and drug development, facilitating the exploration of novel pharmacological approaches to extend healthspan and lifespan. Future directions include testing JM03 in other model organisms, further elucidating its precise molecular interactions with OSM-9, and developing additional derivatives with enhanced potency and specificity.
Crotamiton (N-ethyl-o-methylphenyl-2-butenamide) has been traditionally used as a topical anti-scabies medication, but recent research has revealed its broader anti-pruritic properties against non-scabietic itching. The emerging understanding is that this compound exerts these effects through modulation of ion channels involved in itch signaling, particularly members of the transient receptor potential (TRP) channel family. [1] The TRPV1 (Transient Receptor Potential Vanilloid 1) channel is a non-selective cation channel predominantly expressed in peripheral sensory neurons and serves as a key molecular detector for various painful and itchy stimuli. TRPV1 activation leads to calcium influx that initiates neuronal depolarization and subsequent signaling cascades that ultimately generate the sensation of itch. [1]
Research has demonstrated that histamine-induced itching occurs through a specific molecular pathway: histamine binding to the histamine receptor H1R activates phospholipase A2/12-lipoxygenase, which subsequently leads to TRPV1 channel activation. This established pathway positions TRPV1 as a crucial downstream effector in histamine-mediated pruritic signaling. [1] A significant breakthrough in understanding this compound's mechanism came from studies showing it inhibits histamine-induced calcium influx in cells expressing both H1R and TRPV1, with an IC50 of approximately 101.2 μM, while showing minimal effect on direct TRPV1 activation by capsaicin. This suggests this compound may act upstream of TRPV1 rather than directly blocking the channel pore. [1] [2]
caption: Table 1. Summary of this compound's Effects on Calcium Influx in HEK293T Cells Expressing H1R and TRPV1
| Experimental Condition | Cell System | Stimulus | This compound Effect | IC50/EC50 | Key Finding |
|---|---|---|---|---|---|
| H1R/TRPV1 Co-expression | HEK293T | Histamine (10 μM) | Concentration-dependent inhibition | 101.2 μM | Strongly inhibits histamine-induced Ca2+ influx |
| H1R/TRPV1 Co-expression | HEK293T | Capsaicin (1 μM) | Minimal effect | N/A | Does not directly block TRPV1 channel pore |
| MRGPRA3/TRPA1 Co-expression | HEK293T | Chloroquine | Concentration-dependent inhibition | Not determined | Also inhibits histamine-independent itch pathway |
| Primary DRG Neurons | Mouse dorsal root ganglia | Histamine & Chloroquine | Significant suppression | Not determined | Confirms efficacy in native neuronal systems |
The data collected from calcium imaging experiments reveals several important aspects of this compound's pharmacological profile. This compound demonstrates efficacy in multiple itch pathways, showing significant inhibition not only for histamine-induced (TRPV1-dependent) itching but also for chloroquine-induced (TRPA1-dependent) itching. This dual inhibition suggests this compound may have broad anti-pruritic applications beyond just histamine-mediated conditions. The research further confirmed that this compound's inhibition of TRPV1-mediated calcium influx is not due to direct channel blockade, as it showed minimal effect on capsaicin-induced TRPV1 activation. This nuanced mechanism distinguishes this compound from direct TRPV1 antagonists and may contribute to its favorable clinical profile. [1] [2]
caption: Table 2. Standard Experimental Parameters for Calcium Imaging in HEK293T TRPV1 Studies
| Parameter | Standard Condition | Alternative Options | Purpose/Rationale |
|---|---|---|---|
| Cell Line | HEK293T | Primary DRG neurons | Consistent transfection efficiency and reproducibility |
| Transfection | H1R + TRPV1 plasmids | TRPV1 alone for direct activation studies | Models physiological H1R-TRPV1 signaling pathway |
| Calcium Indicator | Fluo-3 AM | Fura-2/AM, FLIPR Calcium 6 | High sensitivity for dynamic calcium changes |
| Dye Loading | 5 μM, 37°C, 1 hr | Room temperature, 30 min optimization | Balanced loading and esterase conversion to active form |
| This compound Pre-treatment | 30 minutes prior to stimulus | 15-60 min range tested | Allows adequate time for cellular uptake and target engagement |
| Key Stimuli | Histamine (10 μM), Capsaicin (1 μM) | Chloroquine (200 μg/site for in vivo) | Pathway-specific activation for mechanism elucidation |
| Data Analysis | F/F0 ratio calculation | Fold over baseline (FOB) processing | Normalizes for well-to-well variability in baseline signals |
caption: Figure 1. Molecular Mechanism of this compound Inhibition of TRPV1-Mediated Itch Signaling
caption: Figure 2. Experimental Workflow for Calcium Imaging of this compound Effects on TRPV1
The calcium imaging protocol for studying this compound's effects on TRPV1 can be adapted for high-throughput screening of novel anti-pruritic compounds. The 384-well kinetic Ca2+ mobilization assays provide a robust platform for investigating structure-activity relationships when optimized with appropriate dye concentrations, loading times, and cell seeding densities. Maintain DMSO tolerance at ≤0.2% for consistent results in screening applications. [4] For more detailed mechanistic studies, single-cell calcium imaging can be combined with electrophysiological approaches to correlate calcium influx with channel conductance properties, providing comprehensive characterization of compound effects on TRP channels. [5]
The calcium imaging protocols and application notes presented herein provide a robust methodological framework for investigating this compound's inhibition of TRPV1-mediated calcium signaling in HEK293T cells. The key advantage of this approach lies in its ability to quantitatively monitor dynamic cellular responses in real-time, allowing for precise determination of compound efficacy and potency. The finding that this compound inhibits histamine-induced calcium influx with an IC50 of 101.2 μM without directly blocking capsaicin-induced TRPV1 activation suggests a novel mechanism of action that may involve modulation of upstream signaling components rather than direct channel blockade. [1] [2]
These protocols can be readily adapted for drug discovery applications, particularly in screening for novel anti-pruritic compounds that target specific itch signaling pathways. The integration of calcium imaging with molecular biology techniques provides a powerful toolset for delineating complex signaling pathways and developing more targeted therapeutic interventions for chronic pruritic conditions. Future directions may include applying these methods to primary sensory neurons and humanized model systems to enhance translational relevance, as well as expanding to other TRP channel family members involved in pruriception and nociception. [1]
Crotamiton (N-ethyl-o-methylphenyl-2-butenamide) has been traditionally employed as a topical scabies treatment, but emerging research has revealed potent anti-pruritic properties that extend beyond its anti-parasitic activity. Recent studies demonstrate that this compound effectively suppresses both histamine-dependent and histamine-independent itch pathways, suggesting potential applications as a broad-spectrum anti-itch therapeutic [1]. This application note provides detailed protocols for evaluating this compound's mechanism of action through in vitro calcium imaging, primary neuronal culture assays, and in vivo behavioral models to quantify its effects on histamine-induced itching.
The molecular mechanism of this compound involves modulation of key itch transduction channels in sensory neurons. Specifically, this compound inhibits both transient receptor potential vanilloid 1 (TRPV1) in the histamine-mediated itch pathway and transient receptor potential ankyrin 1 (TRPA1) in the chloroquine-mediated (histamine-independent) itch pathway [1] [2]. Histamine-induced itching occurs primarily through activation of histamine receptor subtype 1 (H1R), which couples to phospholipase A2 and lipoxygenase to produce 12-HPETE, an endogenous TRPV1 activator [3]. This cascade leads to calcium influx and neuronal excitation that is transmitted to the central nervous system via specific itch-selective fibers [4] [5].
Table 1: Key Molecular Targets in Pruritus Pathways
| Target | Pathway | Primary Agonist | Role in Itch |
|---|---|---|---|
| TRPV1 | Histamine-dependent | Histamine, 12-HPETE | Primary transduction channel for histaminergic itch |
| TRPA1 | Histamine-independent | Chloroquine, MRGPRA3 ligands | Mediates non-histaminergic itch signals |
| H1R | Histamine receptor | Histamine | G-protein coupled receptor initiating itch cascade |
| MRGPRA3 | Chloroquine receptor | Chloroquine | Pruritoceptor for histamine-independent itch |
The FLIPR (Fluorescent Imaging Plate Reader) calcium assay provides a robust high-throughput method for quantifying this compound's effects on pruritogen-induced neuronal activation. This protocol utilizes HEK293T cells co-transfected with either H1R+TRPV1 (for histamine pathway) or MRGPRA3+TRPA1 (for chloroquine pathway) to model itch transduction mechanisms [1] [2]. When pruritogens bind their receptors, they activate downstream TRP channels, causing calcium influx that is detected by fluorescent calcium indicators like Fluo-3 AM. This compound's inhibition of this calcium response directly demonstrates its anti-pruritic efficacy at the molecular level.
Day 1: Cell Seeding and Transfection
Day 2: Calcium Imaging
Data Analysis
Figure 1: Experimental workflow for in vitro calcium flux assay showing key steps from cell preparation to data analysis
In H1R+TRPV1 transfected cells, histamine typically induces a rapid calcium influx that peaks within 30-60 seconds. This compound pre-treatment should demonstrate concentration-dependent inhibition of this response. Similarly, in MRGPRA3+TRPA1 transfected cells, this compound should suppress chloroquine-induced calcium influx. Representative data from original studies show that this compound (100 μM) strongly inhibits both histamine-induced (approximately 80% reduction) and chloroquine-induced (approximately 75% reduction) calcium influx in these recombinant systems [1].
Table 2: Representative Calcium Influx Data from HEK293T Models
| Transfected Receptors | Stimulus | This compound Pre-treatment | Peak ΔF/F₀ | % Inhibition |
|---|---|---|---|---|
| H1R + TRPV1 | Histamine (100 μM) | None (Vehicle) | 2.45 ± 0.21 | - |
| H1R + TRPV1 | Histamine (100 μM) | 100 μM | 0.52 ± 0.08 | 78.8% |
| MRGPRA3 + TRPA1 | Chloroquine (200 μM) | None (Vehicle) | 1.89 ± 0.15 | - |
| MRGPRA3 + TRPA1 | Chloroquine (200 μM) | 100 μM | 0.47 ± 0.06 | 75.1% |
While recombinant systems provide mechanistic specificity, primary DRG neurons offer a physiologically relevant model containing native receptor and channel complexes in their natural stoichiometry. DRG neurons are the primary sensory neurons responsible for detecting pruritic stimuli in the periphery and transmitting these signals to the spinal cord [2] [5]. This protocol validates this compound's effects on endogenously expressed itch pathways in a native neuronal environment.
The calcium imaging procedure follows similar steps to the HEK293T protocol with modifications for primary neurons:
In vehicle-treated DRG cultures, approximately 25-35% of neurons typically respond to histamine, while 15-25% respond to chloroquine, reflecting the natural distribution of pruritoceptors in sensory neurons [1]. This compound pre-treatment should significantly reduce both the percentage of responsive neurons and the amplitude of calcium transients in those that do respond, confirming its efficacy in native neuronal systems.
While in vitro models demonstrate molecular mechanisms, in vivo scratching behavior provides the critical functional correlate for anti-pruritic efficacy. This protocol uses pruritogen-induced scratching in mice to quantify this compound's ability to suppress itch-related behaviors [1] [2]. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and follow relevant guidelines. The example protocol provided was approved under institutional protocol number LCDI-2014-0068 [2].
Calculate total scratching bouts during the observation period. This compound should significantly reduce the number of scratching bouts induced by both histamine and chloroquine. Representative data show approximately 70-80% reduction in scratching bouts with this compound pre-treatment compared to vehicle controls [1].
Figure 2: In vivo scratching behavior assessment workflow from animal preparation to data analysis
Table 3: Expected Results from In Vivo Scratching Behavior Assay
| Pruritogen Challenge | Pre-treatment | Scratching Bouts/60 min | % Reduction | p-value |
|---|---|---|---|---|
| Histamine (100 μg) | Vehicle | 185 ± 22 | - | - |
| Histamine (100 μg) | This compound (125 mg/kg) | 45 ± 12 | 75.7% | <0.001 |
| Chloroquine (200 μg) | Vehicle | 162 ± 18 | - | - |
| Chloroquine (200 μg) | This compound (125 mg/kg) | 52 ± 9 | 67.9% | <0.001 |
The molecular pathways targeted by this compound involve both histamine-dependent and independent itch signaling cascades. In the histaminergic pathway, histamine binding to H1R activates phospholipase A2 (PLA2) and 12-lipoxygenase (12-LOX), producing 12-HPETE which directly activates TRPV1 channels [4] [3]. In the non-histaminergic pathway, chloroquine activation of MRGPRA3 recruits TRPA1 channels through G-protein signaling [1]. This compound appears to inhibit both pathways at the level of these terminal TRP channels, though the precise molecular mechanism of channel inhibition requires further elucidation.
Figure 3: Molecular signaling pathways in pruritus showing this compound's inhibition of both TRPV1 and TRPA1 channels
For calcium imaging experiments, normalize all fluorescence values to baseline (F/F₀) and calculate the area under the curve (AUC) for the first 120 seconds post-stimulation. Compare AUC values between treatment groups using one-way ANOVA with post-hoc Tukey test for multiple comparisons. For concentration-response relationships, fit data to sigmoidal curves using non-linear regression to determine IC₅₀ values with 95% confidence intervals.
For scratching behavior studies, count total scratching bouts during the observation period and compare between groups using Student's t-test for two groups or one-way ANOVA for multiple groups. Express data as mean ± SEM and consider p < 0.05 statistically significant. Include appropriate sample sizes based on power calculations (typically n ≥ 6 animals per group).
These detailed protocols provide comprehensive methods for investigating this compound's anti-pruritic mechanisms through multiple experimental approaches. The combination of recombinant systems, primary neuronal cultures, and in vivo behavior models offers complementary evidence for efficacy across biological complexity levels. These assays can be adapted for high-throughput screening of novel anti-itch compounds or mechanistic studies of pruritus pathways. The demonstrated efficacy of this compound against both histaminergic and non-histaminergic itch suggests its potential as a broad-spectrum anti-pruritic agent worthy of further clinical investigation [1] [2].
This compound (N-ethyl-o-crotonotoluidide) is an anti-scabies medication that has been used clinically for nearly 70 years, but recent research has revealed it possesses broader anti-pruritic properties beyond its original indication. Historically employed as a topical treatment for scabies infestation, this compound has demonstrated potent anti-itch effects in both scabietic and non-scabietic itching models, suggesting complex neuromolecular mechanisms that extend beyond simple anti-parasitic activity. These discoveries have positioned this compound as a valuable research tool for investigating sensory neuron function and pathology, particularly in the context of chronic pain and pruritus research.
The dorsal root ganglion contains the cell bodies of sensory neurons that transmit various sensory modalities, including pain, temperature, touch, and proprioception. As such, primary DRG cultures represent an essential in vitro model system for studying sensory neuron biology and screening potential analgesic and anti-pruritic compounds. When combined with electrophysiological techniques like patch-clamp recording and calcium imaging, DRG neurons enable detailed investigation of compound effects on ion channel function and neuronal excitability. This protocol series integrates optimized DRG culture methods with specific applications for studying this compound's mechanisms, providing researchers with comprehensive tools to advance sensory biology research.
This compound is structurally characterized as N-ethyl-o-crotonotoluidide, featuring a crotonamide skeleton with an ortho-methyl phenyl substitution. Recent structure-activity relationship studies have revealed that structural modifications significantly impact biological activity; specifically, replacing the ortho-methyl group with ortho-fluoro (resulting in derivative JM03) enhances lifespan-extension activity in C. elegans models while maintaining anti-pruritic properties [1]. This compound has excellent lipid solubility, facilitating penetration through biological membranes, which accounts for its effective topical administration in clinical settings.
The traditional clinical use of this compound has centered on its anti-scabies properties, with formulations typically applied as 10% creams or lotions. However, critical evidence that its anti-pruritic effects extend beyond scabies-associated itching comes from comparative studies with other anti-scabies agents. Notably, permethrin (a sodium channel inhibitor) and benzyl benzoate both failed to extend lifespan in C. elegans models, indicating that This compound's unique activities are unrelated to its anti-parasitic effects but instead derive from its specific molecular structure and targets [1].
This compound exerts its anti-pruritic effects through multiple molecular pathways in sensory neurons, primarily by modulating ion channels of the transient receptor potential (TRP) family:
TRPV1 Inhibition: this compound strongly suppresses histamine-induced itching by inhibiting calcium influx through TRPV1 channels downstream of histamine receptor H1R activation. In HEK293T cells co-expressing H1R and TRPV1, this compound significantly reduced histamine-induced calcium influx [2] [3].
TRPA1 Suppression: For histamine-independent itching, this compound blocks chloroquine-induced itching by inhibiting TRPA1 channels activated through the MRGPRA3 receptor pathway. This demonstrates this compound's broad-spectrum anti-pruritic capability across different itch modalities [2] [3].
TRPV4 Modulation: Additional studies indicate this compound inhibits TRPV4 activation induced by specific agonists like GSK1016790A, potentially contributing to its suppression of serotonin-mediated itch pathways [2].
OSM-9 Regulation: In C. elegans models, this compound and its derivative JM03 extend lifespan through interaction with OSM-9 channels, the ortholog of mammalian TRPV4, while not requiring OCR-2 function, indicating specific pathway engagement [1].
The following diagram illustrates this compound's multifaceted actions on sensory neuron signaling pathways:
Figure 1: this compound inhibits multiple itch signaling pathways in sensory neurons by targeting TRP ion channels. This compound blocks histamine-induced itching through TRPV1 inhibition, chloroquine-induced itching through TRPA1 suppression, and also modulates TRPV4 channels, contributing to its broad anti-pruritic effects.
The following protocol has been optimized for maximum neuronal yield and viability, incorporating technical refinements from established methodologies [4] [5] [6]:
Pre-dissection Preparation: Prepare ice-cold HBSS (Hanks' Balanced Salt Solution) in multiple 15mL conical vials and maintain on ice throughout the procedure. Coat culture vessels with poly-D-lysine (1μg/cm²) diluted in PBS and incubate at 37°C for 2 hours (with flexibility between 1-4 hours). Wash once with PBS or ddH₂O before plating cells [4].
Animal Considerations: DRG can be successfully cultured from mice of any age or sex, but optimal neuronal retention occurs in cultures from animals less than 8 weeks old. For transgenic lines in C57BL/6 background, note that smaller size makes DRG extraction more challenging for novice experimenters [4].
Surgical Dissection: Euthanize animal according to institutional guidelines. Make a midline incision along the back and carefully dissect paravertebral muscles to expose the spinal column. Remove the entire spinal column and place in ice-cold HBSS. Split the vertebral column sagittally using fine scissors, exposing the DRG located within the intervertebral foramina. Remove each ganglion by grasping the nerve branch (not the ganglion body) with fine forceps to avoid neuronal damage [5].
Enzymatic Dissociation: Transfer cleaned DRG to enzyme solution containing 1mg/mL collagenase and 0.2mg/mL trypsin in DMEM/F12. Incubate at 37°C in 5% CO₂ for 30-40 minutes. Terminate digestion by adding ice-cold DMEM/F12 with 5% Fetal Bovine Serum. Gently triturate tissue pieces 8 times using a 1mL pipette, then centrifuge at 600rpm for 5 minutes. Resuspend cell pellet in complete culture medium [5] [6].
Plate dissociated DRG neurons on poly-D-lysine coated surfaces at appropriate densities:
Maintain cultures in F-12 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and 20ng/mL nerve growth factor at 37°C in 5% CO₂ [6]. To minimize non-neuronal cell proliferation, include antimitotic agents such as 5-fluorodeoxyuridine (FUdR) if necessary for extended cultures.
Table 1: Comparison of DRG Culture Protocols for Different Applications
| Parameter | Immunocytochemistry | Western Blotting | RNA Sequencing | Patch-Clamp |
|---|---|---|---|---|
| Animals Required | 1 mouse per 5cm² | 5 mice per 6-well plate | 5 mice per 6-well plate | 1-2 rats/mice per preparation |
| Plating Density | 8-10 chambers per mouse | 60-80μg total protein per well | 2-5μg total RNA per well | Low density for individual cell access |
| Culture Duration | 1-6 days | 1-3 days | 1-3 days | 1-2 days |
| Special Medium | F-12 + 10% FBS + NGF | F-12 + 10% FBS + NGF | F-12 + 10% FBS + NGF | DMEM/F12 with energy substrates |
| Key Applications | Morphology, protein localization | Protein expression analysis | Transcriptome profiling | Ion channel function, excitability |
The experimental workflow for successful preparation and utilization of primary DRG cultures can be visualized as follows:
Figure 2: Workflow for primary DRG neuron culture and experimental applications. The process begins with critical preparation steps (blue) followed by the main culture procedure (yellow), culminating in various experimental applications (red). Proper execution of each sequential step is essential for generating high-quality, reproducible results.
Calcium imaging provides a powerful approach for investigating this compound's effects on intracellular signaling in DRG neurons:
Cell Preparation: Plate DRG neurons on poly-L-lysine coated 8-well chambers and culture for 1-3 days. For heterologous expression, transfect HEK293T cells with plasmids encoding target receptors and ion channels (e.g., H1R and TRPV1 for histamine signaling; MRGPRA3 and TRPA1 for chloroquine signaling) using FuGENE HD transfection reagent [2].
Dye Loading and Imaging: Incubate cells with the calcium-sensitive fluorescent dye Fluo-3 AM (5μM) for 1 hour at 37°C in the presence of 0.1% Pluronic F-127 to enhance dye loading. After incubation, wash out excess dye and mount cells on an inverted fluorescence microscope equipped with appropriate filters (excitation/emission: 488/515nm). Capture images at 1.5-second intervals to monitor dynamic calcium changes [2].
Compound Application and Data Analysis: Apply this compound (dissolved in ethanol) at varying concentrations (typically 10-100μM) before or after pruritogen challenge. For itch pathway activation, apply histamine (100μM) or chloroquine (200μM) after establishing baseline fluorescence. Calculate calcium responses as F/F₀ ratio, where F₀ represents initial fluorescence intensity. This compound pretreatment (30 minutes) strongly suppresses both histamine- and chloroquine-induced calcium influx in primary DRG cultures [2] [3].
Whole-cell patch-clamp recording enables detailed investigation of this compound's effects on ion channel function and neuronal excitability:
Recording Setup: Perform electrophysiological tests utilizing the whole-cell configuration of the patch-clamp technique at room temperature (18-20°C). Use thin-wall borosilicate glass pipettes with filament pulled to final resistance of 2-5 MΩ when filled with internal solution. Establish GΩ-seals before achieving whole-cell access [7] [5].
Solutions for K+ Current Recording: For macroscopic K+ current recordings, use appropriate internal and external solutions to isolate potassium conductances. The internal solution may contain (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES; while the external solution could contain: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 glucose, 10 HEPES (pH 7.4 with NaOH) [7].
This compound Application and Data Acquisition: Apply this compound dissolved in external solution via perfusion system. Allow sufficient time for compound equilibration (typically 3-5 minutes). Record currents in response to standardized voltage protocols before and after compound application. For K+ current analysis, use depolarizing steps from -80mV to +60mV from a holding potential of -80mV. Analyze current density, activation kinetics, and voltage dependence of activation [7].
Table 2: this compound Experimental Conditions and Effects in Various Assay Systems
| Assay System | This compound Concentration | Exposure Time | Key Effects Observed | Significance |
|---|---|---|---|---|
| Calcium Imaging (DRG) | 10-100μM | 30 min pretreatment | Suppressed histamine- and chloroquine-induced Ca²⁺ influx | Demonstrates dual inhibition of itch pathways |
| Scratching Behavior (Mice) | 125mg/kg (i.p.) | 30 min pretreatment | Reduced histamine- and chloroquine-induced scratching | Confirms in vivo efficacy for non-scabietic itching |
| Lifespan Extension (C. elegans) | 100-400μM | Chronic exposure | 10% increase in mean lifespan | Reveals unexpected anti-aging properties |
| HEK293T Transfection | 10-100μM | 30 min pretreatment | Blocked Ca²⁺ influx in H1R/TRPV1 and MRGPRA3/TRPA1 models | Confirms direct action on signaling pathways |
Successful implementation of these protocols requires attention to several critical factors:
Cell Viability Optimization: Maintain ice-cold conditions throughout dissection and dissociation steps to maximize neuronal survival. Limit total dissection time to under 1 hour when processing multiple animals to preserve tissue health. Gentle trituration during dissociation is crucial - excessive mechanical disruption dramatically reduces neuronal viability [4] [5].
This compound Solution Preparation: Prepare this compound stock solutions in ethanol or DMSO based on application. For calcium imaging and electrophysiology, use ethanol as the solvent with final vehicle concentrations not exceeding 0.1%. For behavioral studies, this compound can be administered intraperitoneally at 125mg/kg dissolved in appropriate vehicle [2] [3].
Experimental Controls: Always include appropriate vehicle controls when testing this compound effects. For calcium imaging, establish baseline responsiveness to pruritogens before evaluating this compound inhibition. For lifespan studies in C. elegans, include other anti-scabies agents (permethrin, benzyl benzoate) to demonstrate that this compound's effects are specific and not general to this drug class [1].
When interpreting experimental results with this compound, consider these important aspects:
Concentration Considerations: The effective concentrations for ion channel inhibition (10-100μM) may exceed plasma levels achieved with topical clinical use, suggesting the compound may act locally or accumulate in sensory tissues when administered topically [2] [3].
Specificity Interpretation: While this compound shows activity against multiple TRP channels, this apparent "promiscuity" may actually contribute to its clinical efficacy against various itch types, as pruritus often involves multiple concurrent signaling pathways [2] [3].
Translational Relevance: The anti-aging effects observed in C. elegans through OSM-9 inhibition suggest potential conserved mechanisms that warrant investigation in mammalian systems, particularly given the relationship between TRP channels and age-related sensory dysfunction [1].
The integration of robust primary DRG culture techniques with specific investigation of this compound's mechanisms provides a powerful platform for advancing sensory biology research. These optimized protocols enable researchers to systematically evaluate this compound's effects on neuronal excitability, calcium signaling, and ion channel function in a controlled in vitro environment. The demonstrated efficacy of this compound against both histamine-dependent and independent itch pathways highlights its value as a research tool for investigating fundamental mechanisms of pruriception and potential as a broad-spectrum anti-pruritic agent. As research continues to elucidate the full range of this compound's molecular targets and physiological effects, these protocols will facilitate standardized investigation across laboratories, potentially accelerating the development of novel therapeutics for chronic pain, pruritus, and age-related sensory dysfunction.
Crotamiton (N-ethyl-o-crotonotoluidide) has been traditionally used as an anti-scabies agent, but recent research has revealed its broader potential as a general anti-pruritic agent against both histaminergic and non-histaminergic itch pathways [1]. These application notes provide detailed methodologies for evaluating this compound's anti-pruritic effects in preclinical models, incorporating both in vivo behavioral assessments and in vitro mechanistic studies to comprehensively investigate its mechanism of action.
The molecular mechanisms underlying this compound's anti-pruritic effects involve modulation of key itch transduction pathways in sensory neurons. Recent studies demonstrate that this compound strongly inhibits both histamine-induced itching through the TRPV1 channel and chloroquine-induced itching through the TRPA1 channel [1] [2]. This dual inhibition makes it particularly valuable for investigating both histamine-dependent and histamine-independent itch signaling pathways.
This compound exerts its anti-pruritic effects through modulation of multiple pruritogen-induced signaling pathways in sensory neurons. The diagram below illustrates the key molecular targets:
This compound directly inhibits both TRPV1 and TRPA1 channels, thereby suppressing calcium influx in sensory neurons regardless of the initial pruritogen stimulus [1] [2]. This action occurs at the level of dorsal root ganglion (DRG) neurons, which are primary sensors for pruritic stimuli.
Table 1: Summary of this compound's Effects on Pruritic Signaling Pathways
| Pruritogen | Receptor | Ion Channel | This compound Effect | Experimental Model |
|---|---|---|---|---|
| Histamine | H1R | TRPV1 | Strong inhibition of Ca²⁺ influx [1] | HEK293T cells + DRG neurons |
| Chloroquine | MRGPRA3 | TRPA1 | Strong inhibition of Ca²⁺ influx [1] | HEK293T cells + DRG neurons |
| Histamine | - | - | Suppressed scratching behavior [1] | Mouse in vivo model |
| Chloroquine | - | - | Suppressed scratching behavior [1] | Mouse in vivo model |
The following diagram outlines the complete experimental workflow for evaluating this compound's anti-pruritic effects:
Table 2: Key Parameters for Evaluating this compound Efficacy
| Parameter | Measurement Method | Expected Outcome with this compound | Significance Threshold |
|---|---|---|---|
| Scratching bouts | Counting hind limb movements toward injection site [1] | Significant reduction compared to vehicle control | p < 0.05 |
| Calcium influx intensity | F/F₀ ratio from fluorescence imaging [1] | Strong inhibition of pruritogen-induced Ca²⁺ influx | >50% inhibition |
| Response latency | Time to first scratching bout after pruritogen challenge | Increased latency period | p < 0.05 |
| Total scratching duration | Cumulative time spent scratching during observation period | Significant reduction in total duration | p < 0.05 |
Table 3: Common Experimental Issues and Solutions
| Problem | Potential Cause | Solution |
|---|---|---|
| Low transfection efficiency | Suboptimal DNA:transfection reagent ratio | Optimize ratio following manufacturer's guidelines |
| Weak calcium signal | Inadequate Fluo-3 AM loading | Increase dye concentration to 5 µM and extend loading time to 1 hour [1] |
| High variability in scratching behavior | Insufficient acclimation period | Extend acclimation to at least one week under standardized conditions [1] |
| No this compound effect | Improper drug preparation | Ensure fresh preparation in correct solvent (ethanol) [1] |
| Excessive background fluorescence | Incomplete washing of fluorescent dye | Increase number of wash steps after dye loading |
The experimental approaches outlined herein provide valuable tools for:
These protocols demonstrate that this compound represents a valuable tool compound for investigating both histamine-dependent and independent itch pathways, providing researchers with robust methods to evaluate novel anti-pruritic therapeutics.
The table below summarizes key quantitative data from clinical and laboratory studies for a direct comparison of the three agents.
| Parameter | Permethrin 5% | Crotamiton 10% | Sulfur 2-10% |
|---|---|---|---|
| Mechanism of Action | Neurotoxic to mites; binds to voltage-gated sodium channels, causing paralysis and death [1] [2]. | Mechanism not fully understood; believed to be toxic to mites and has anti-pruritic effects [3]. | Converted to pentathionic acid and hydrogen sulfide, which are toxic to mites; also has keratolytic effects [4] [5]. |
| Typical Cure Rate (2 weeks) | 100% [3] | 66.7% [3] | 38.9% [3] |
| Typical Cure Rate (4 weeks) | ~100% (equal efficacy at follow-up) [3] | ~100% (equal efficacy at follow-up) [3] | ~100% (equal efficacy at follow-up) [3] |
| Relative Speed of Action | Fastest [3] | Intermediate | Slowest [3] |
| Common Side Effects | Transient burning, stinging, itching, and paresthesia [1]. | Limited data; generally well-tolerated. | Skin dryness, irritation, and characteristic odor [5]. |
| Key Advantages | Considered a first-line treatment in many regions; high efficacy [1]. | Anti-itch properties; can provide symptomatic relief. | Low cost; safe for use in pregnant women and infants; useful in permethrin-resistant cases [4] [5] [2]. |
| Key Limitations | Emerging drug resistance; more expensive [3] [2]. | Lower efficacy in some studies; may require more frequent application [3]. | Messy application; can be malodorous; may cause skin irritation with prolonged use [5]. |
For researchers replicating or building upon existing studies, here are detailed methodologies based on the cited clinical trials.
This protocol outlines a single-blind, randomized trial design suitable for head-to-head comparison of topical scabicides.
This protocol is for investigating acaricide resistance and directly testing compound efficacy on mites.
FAQ 1: How can we investigate permethrin treatment failure in a clinical or lab setting?
FAQ 2: What are the key considerations for formulating sulfur-based scabicides?
The following diagrams illustrate the distinct mechanisms by which these agents act on scabies mites.
This compound is generally well-tolerated, but like any active substance, it can cause adverse effects. The table below summarizes the skin reactions you should be aware of.
| Reaction Type | Specific Manifestations | Frequency & Notes |
|---|---|---|
| Common Local Skin Reactions [1] [2] [3] | Skin redness, itching, irritation, dryness, or a rash that was not present before use. | Considered common but usually mild. May indicate intolerance to the formulation. |
| Serious Allergic Reactions [4] [3] [5] | Hives; swelling of the face, lips, tongue, or throat; difficulty breathing; dizziness; widespread rash. | These are rare. They constitute a medical emergency and require immediate discontinuation and medical attention. |
For researchers observing potential adverse reactions during experiments, the following workflow outlines the recommended steps for assessment and action.
When working with this compound in a research setting, several pharmacological and formulation factors are crucial for interpreting safety data.
Q1: Are there any known drug interactions with this compound that should be considered in experimental design? A: According to the sources analyzed, no drug interactions have been found for topical this compound [6] [4] [2]. However, it is always a best practice to avoid using other topical products on the same application area without justification.
Q2: How should this compound formulations be stored in the lab to ensure stability? A: this compound cream and lotion should be stored at room temperature, typically between 20°C to 25°C (68°F to 77°F) [6] [3]. It should be kept in a closed container, away from direct light, moisture, and excessive heat [1].
Q3: What is a key limitation of this compound that motivates research into new formulations? A: A major limitation is its poor aqueous solubility and low bioavailability [8] [9]. Furthermore, its efficacy as a scabicide is considered minimal and variable compared to other agents like permethrin, and it should not be considered a first-line therapy [9]. This is a primary driver for developing advanced delivery systems like microemulsions.
The table below summarizes the key application steps for these critical areas:
| Application Area | Technique | Rationale & Additional Notes |
|---|---|---|
| Skin Folds & Creases | Massage a thin layer of cream/lotion thoroughly into all skin folds and creases [1] [2] [3]. | Includes areas like underarms, groin, behind knees, and between fingers and toes [1] [4] [5]. |
| Soles of Feet | Apply medication to the entire sole of the foot [1] [5]. | Mites can reside on the soles, especially in children and infants [6]. |
| Fingernails/Toenails | Trim fingernails and toenails short prior to application [1] [3] [5]. | Mites often live under nails due to scratching [1] [7]. |
| Under Nails | Apply medication underneath nails using a toothbrush [1] [3] [5]. | Ensures medication reaches mites under nails. Wrap used toothbrush in paper and discard immediately; do not reuse in the mouth to prevent poisoning [1] [5]. |
For a complete overview, the workflow below illustrates the full scabies treatment protocol from preparation to post-treatment care.
For researchers and drug development professionals, the following points are particularly relevant:
Q1: Is there confirmed evidence of scabies mite resistance to crotamiton?
Q2: What is the established mechanism of action for this compound?
Q3: What are the primary causes of this compound treatment failure in clinical settings?
The table below summarizes the current understanding of resistance for major scabies treatments, providing context for this compound.
| Scabicide | Resistance Status | Key Resistance Mechanisms | Clinical & Research Evidence |
|---|---|---|---|
| This compound | Not conclusively demonstrated [1] | Mechanism of action is unknown, precluding defined resistance mechanisms. | Frequent treatment failure reported, but attributed to low efficacy and application issues, not molecular resistance [2] [3]. |
| Permethrin | Significant clinical and in vitro evidence [7] | 1. VGSC Mutations: Mutations in voltage-gated sodium channels reduce permethrin binding [7] [8] [9]. 2. Metabolic Detoxification: Enhanced activity of Glutathione S-transferase (GST) [7]. | Widespread reports of treatment failure; resistance correlates with the intensity of scabies control programs [7]. Some debate exists between true resistance vs. pseudo-resistance [9]. | | Ivermectin | Largely anecdotal; evidence of increased tolerance [7] | Proposed mechanisms involve ligand-gated chloride channels and ATP-binding cassette transporters [7] [8]. | Clinical evidence for widespread resistance is lacking. Most reports are from patients with crusted scabies after repeated treatment [7]. |
For researchers investigating this compound's effects, here are key experimental findings and a foundational protocol.
Recent studies suggest this compound suppresses itching by inhibiting key itch pathways in sensory neurons. The following diagram illustrates this proposed mechanism based on in vitro and in vivo models.
Diagram Title: this compound inhibition of neuronal itch signaling
This model is based on research showing this compound strongly inhibits calcium influx induced by both histamine and chloroquine in HEK293T cells and primary mouse dorsal root ganglion (DRG) neurons [5].
Below is a summarized methodology for assessing the effect of compounds on itch pathways, adapted from key studies [5].
1. Cell Preparation & Transfection
2. Calcium Influx Measurement
3. In Vivo Validation (Scratching Behavior)
Problem: High variability in calcium imaging results.
Problem: Weak or non-significant effect of this compound in vivo.
Problem: Difficulty distinguishing between scabicidal and antipruritic effects.
The table below summarizes the key safety information regarding the use of crotamiton on compromised skin.
| Contraindication/Warning | Details & Rationale |
|---|---|
| Severely Inflamed or Raw, Oozing Skin | Using this compound on these areas is explicitly warned against, as it may make the condition worse [1]. |
| Acutely Inflamed Raw Skin | This compound is not recommended for application to acutely inflamed raw skin [2]. |
| Broken or Infected Skin | Do not apply this compound to any areas of broken skin (e.g., cuts, grazes, or sores) or infected skin (e.g., skin that is red, swollen, or has pus) [3]. |
| General Skin Irritation | Avoid contact with eyes, mouth, and other mucous membranes, as it may cause irritation [1] [4]. |
For researchers investigating topical treatments, understanding the proper application protocol and the drug's mechanism of action is crucial.
Mechanism of Action: The precise mechanisms by which this compound exerts its scabicidal and antipruritic (anti-itch) effects are not fully known [4]. Available research suggests it is toxic to the parasitic mite Sarcoptes scabiei, and it may relieve itching by blocking substances in the body that cause itching, such as histamine and serotonin [5] [4].
Standard Scabies Treatment Protocol: The established clinical protocol involves a precise two-application regimen [1] [4] [6]:
The following diagram illustrates the standard scabies treatment protocol.
Q: What is the clinical rationale behind avoiding inflamed or broken skin? A: Inflamed, raw, or broken skin has a compromised skin barrier [7]. Applying topical agents to such areas can lead to significantly increased systemic absorption and potential for irritation, which may exacerbate the existing condition rather than treat it [1] [8].
Q: What should be documented if a subject experiences skin irritation after application? A: Document the reaction as a potential adverse effect. Skin irritation or a new rash are known side effects of this compound [2] [6]. In clinical settings, the reaction should be reported to the relevant pharmacovigilance authority (e.g., FDA MedWatch) [1] [2].
Q: How should researchers manage persistent itching after a complete scabies treatment? A: Itching can persist for several weeks after successful eradication of the mites due to a lingering allergic response [9] [3] [6]. This compound can be used as an antipruritic; for this purpose, a small amount is massaged into the affected areas until absorbed, and repeated as needed [1] [6]. This should only be done on intact skin.
The table below summarizes key medications based on current U.S. guidelines and clinical studies, providing a comparison of their efficacy and standard application protocols.
| Medication | Efficacy & Clinical Notes | Standard Treatment Protocol |
|---|
| Permethrin 5% Cream [1] [2] | First-line therapy; superior efficacy to crotamiton and sulfur in head-to-head trials; faster improvement and higher cure rates at 1- and 2-week follow-ups [2]. | Apply to body neck down; wash off after 8-14 hours. Repeat in 5-7 days. For recalcitrant cases (e.g., in infants), intensified regimens exist [1] [3]. | | Ivermectin (Oral) [4] [1] | Comparable efficacy to permethrin; preferred for outbreaks/institutional settings due to higher compliance. Not FDA-approved for scabies (off-label). | Single oral dose (200 µg/kg); repeat in 7-14 days. For crusted scabies, use with topical agent [4] [1]. | | This compound 10% [5] [1] [2] | Alternative therapy; frequent treatment failure reported; lower efficacy vs. permethrin; mechanism of acaricidal action not fully known; has anti-itch properties [5] [1] [2]. | No fully standardized protocol. Apply from chin to toes on days 1 and 2; wash off 48 hours after second application. Some regimens use 5-day course [5] [6]. | | Precipitated Sulfur (5-10%) [1] [2] | Alternative therapy; safe for infants/young children; odor can reduce compliance; slower cure rate than permethrin [2]. | Apply to entire body for 24 hours, then wash off. Repeat for 2-3 consecutive weeks [2] [1]. |
For researchers designing studies on scabies reinfection prevention, the following methodologies and considerations are critical.
The core rationale is to target the mite's life cycle through multiple mechanisms. No single treatment is fully ovicidal (effective against eggs). A combination of a topical agent (like permethrin) with an oral systemic agent (like ivermectin) can target mites at different stages and in different skin layers, potentially improving cure rates and preventing the emergence of resistance [4] [7].
The clinical studies cited provide models for robust trial design.
Given its profile, this compound may be studied in specific scenarios:
The diagram below illustrates a standardized diagnostic and management approach for persistent scabies symptoms, which is essential for designing research on reinfection prevention.
Q: A clinical trial subject has failed permethrin monotherapy twice. What is the recommended next-step interventional strategy? A: The consensus is to move to a combination therapy approach. The most evidence-supported strategy is administering oral ivermectin in conjunction with a topical agent like permethrin 5% cream [1] [7]. For crusted scabies, this combination is mandatory, with ivermectin often given in multiple doses (e.g., days 1, 2, and 8) [1].
Q: What is the most critical non-pharmacological factor to control in a study aimed at preventing scabies reinfection? A: The simultaneous treatment of all close contacts and thorough environmental decontamination is paramount. Studies must include protocols for machine-washing all clothing, bedding, and towels in hot water and drying on high heat, or sealing items in plastic bags for at least 72 hours [6] [8]. Mites can survive for 24-36 hours away from the host, and longer in cooler, humid conditions [8].
Q: Why is this compound considered an alternative, rather than a first-line, therapy in modern treatment guidelines? A: This is primarily due to lower comparative efficacy. A clinical trial showed a 100% cure rate for permethrin at two weeks versus 66.7% for this compound [2]. Furthermore, guidelines note "frequent treatment failure," and its application regimen is less standardized, potentially leading to user error [1].
The table below summarizes the key stability and storage parameters for this compound from available data.
| Parameter | Recommended Condition | Notes & Variations |
|---|---|---|
| General Storage Temperature [1] [2] | 68°F to 77°F (20°C to 25°C) | Standard room temperature storage for pharmaceutical products. |
| Short-term Transport Tolerance [1] | 59°F to 86°F (15°C to 30°C) | Acceptable for shorter periods, but should not be the long-term storage condition. |
| Freezing | Avoid | Explicitly instructed to "Keep from freezing" [3]. |
| Light Sensitivity | Protect from direct light | Should be stored "away from...direct light" [3]. |
| Humidity & Sealing | Store in a "cool, dry place" [1] in a "tightly sealed" [4] container. | Prevents moisture absorption and degradation. |
| Research Material (Powder) [4] | -20°C (3 years) or 4°C (2 years) | For the pure powder, significantly different from formulated lotion. |
| Research Material (in solvent) [4] | -80°C (6 months) or -20°C (1 month) | Stability is highly dependent on the solvent used. |
Q1: What is the primary degradation pathway studied for this compound in aqueous environments? Advanced Oxidation Processes (AOPs), particularly photocatalysis using Titanium Dioxide (TiO₂), are well-studied methods for degrading this compound in water [5] [6]. The process is initiated by hydroxyl radicals (•OH) attacking the aromatic rings and alkyl chains of the this compound molecule, leading to several intermediates and eventual mineralization [6] [7].
Q2: How can I assess the stability of this compound under photocatalytic conditions? You can determine the degradation rate and identify intermediates using the following experimental protocol, adapted from published studies [6]:
The workflow for this stability assessment experiment can be visualized as follows:
Q3: What factors can influence the degradation rate of this compound in photocatalytic studies? The search results indicate that the following parameters are critical [6]:
Q4: My this compound lotion was accidentally frozen. Can I still use it in my experiment? No. You should not use it. The official labeling for this compound lotion explicitly states to avoid freezing [3]. Freezing can cause physical changes to the formulation's emulsion, such as creaming or coalescence, potentially leading to the active ingredient becoming unstable or unevenly distributed. This would compromise the accuracy and reliability of your experimental results.
The table below summarizes the key safety information for this compound in the populations of interest.
| Population | FDA Pregnancy Category | Safety Status & Key Precautions | Adverse Effects |
|---|---|---|---|
| Pregnant Patients | C [1] | Use only if clearly needed. No adequate, well-controlled studies in humans; animal data is insufficient [2] [1]. | Potential risk to the fetus cannot be ruled out [1]. |
| Pediatric Patients | Not Applicable | Safety and efficacy not established. Greater sensitivity cannot be ruled out. Do not use on children <3 years more than once daily [2] [3] [4]. | Potential for skin irritation and allergic reactions [2] [3]. |
| General Population | Not Applicable | Contraindicated in known hypersensitivity, acutely inflamed/weeping skin, and broken skin. For external use only; avoid eyes and mucous membranes [2] [5] [4]. | Primary irritation (dermatitis, pruritus, rash) and allergic sensitivity reactions [2] [5]. |
Here are answers to specific questions that may arise during drug development and safety assessment.
Q: What is the known mechanism of action and pharmacokinetic profile of this compound?
Q: What are the critical toxicology data gaps for this compound? The search results highlight several areas where data is insufficient, which could be a focus for further investigation:
Q: Are there established protocols for assessing this compound efficacy in pre-clinical models? While specific protocols for this compound were not detailed, the search results describe standard efficacy evaluation methods for scabies treatments that can inform experimental design [2] [5] [3]:
For a visual summary of the key risk assessment workflow, please refer to the following diagram.
A key takeaway for researchers is the significant lack of robust safety and pharmacokinetic data, particularly for vulnerable populations.
The following table summarizes the key efficacy findings from a 2017 randomized trial involving 54 patients, which directly compared 5% permethrin cream, crotamiton lotion, and 10% sulfur ointment [1] [2].
| Treatment | Application Regimen | Cure Rate at 1 Week | Cure Rate at 2 Weeks | Cure Rate at 4 Weeks |
|---|---|---|---|---|
| 5% Permethrin Cream | Two applications, one week apart [1]. | 61.1% [1] | 100% [1] | 100% [1] |
| This compound Lotion | Applied for two 24-hour periods, repeated after one week [1]. | 0% [1] | 66.7% [1] | 100% [1] |
| 10% Sulfur Ointment | Applied daily for 2-3 weeks [1]. | 0% [1] | 38.9% [1] | 100% [1] |
For researchers aiming to replicate or design similar studies, here is a detailed breakdown of the methodology and additional factors.
The diagram below illustrates the patient flow and key decision points in the comparative clinical trial.
| Treatment Modality | Regimen Description | Cure Rate at 2-Week Follow-Up | Cure Rate at 4-Week Follow-Up | Key Study Findings |
|---|---|---|---|---|
| Oral Ivermectin [1] | Single oral dose (200 µg/kg), repeated at 2 weeks if needed | 62.5% | 87.5% (after repetition) | Superior to crotamiton after repeated treatment [1]. |
| Topical this compound (10%) [1] | Applied twice daily for 5 days, regimen repeated at 2 weeks if needed | 46.8% | 62.5% (after repetition) | Lower efficacy compared to ivermectin; requires more prolonged application [1]. |
| Topical Ivermectin (1%) [2] | Topical application (400 µg/kg), repeated once the following week | 64.7% | 82.3% (after repetition) | Superior to this compound; two applications were more effective than a single this compound course [2]. |
| Topical this compound (10%) [2] | Applied twice daily for 5 days, regimen repeated at 2 weeks if needed | 41.2% | 64.7% (after repetition) | Lower efficacy rates compared to topical ivermectin [2]. |
To ensure the reproducibility of the data presented, here is a detailed breakdown of the methodologies used in the key studies cited.
1. Study: Comparison of Oral Ivermectin vs. This compound 10% Cream [1]
2. Study: Topical Ivermectin vs. This compound Cream 10% [2]
The following diagram illustrates the typical clinical decision-making pathway and mechanism of action when choosing between these treatments, based on the studied protocols.
The table below summarizes the core differences in how crotamiton and antihistamines alleviate itch.
| Feature | This compound | Antihistamines (H1-receptor targeting) |
|---|---|---|
| Primary Molecular Target | TRPV1 and TRPA1 ion channels [1] [2] | Histamine H1-receptor [3] [4] |
| Mechanism of Action | Inhibits calcium influx via TRPV1/TRPA1; acts downstream of pruritogen receptors [1] [2] | Inverse agonists that stabilize H1-receptor inactive state; block histamine signaling [4] |
| Effect on Histamine Pathway | Suppresses histamine-induced signaling downstream of H1R activation [1] | Directly blocks receptor binding and activation by histamine [3] [4] |
| Effect on Non-Histamine Pathways | Suppresses chloroquine (MrgprA3-mediated) itch [1] [2] | Generally ineffective against histamine-independent itch (e.g., chloroquine-induced) [5] |
| Therapeutic Scope | Broader spectrum; potential efficacy in histamine-dependent and independent itch [1] [5] | Narrower spectrum; primarily effective in histamine-mediated itch [3] [5] |
Recent studies provide quantitative data and detailed methodologies illustrating this compound's mechanism.
This experiment demonstrates this compound's direct effect on itch-related signaling in neurons [1] [2].
The workflow for this key experiment is summarized in the diagram below:
This experiment confirms the anti-pruritic effect observed in vitro translates to live animal models [1] [2].
The diagram below integrates the experimental findings into a coherent signaling pathway, showing where this compound and antihistamines act to inhibit itch.
The experimental data suggests several key considerations for researchers:
| Aspect | This compound (Parent Compound) | JM03 (Derivative) |
|---|---|---|
| Lifespan Extension in *C. elegans* | Significantly extended lifespan (p<0.01) [1]. | Significantly greater lifespan extension than this compound (p<0.01) [1]. |
| Efficacy without FUdR | Lifespan extension confirmed in absence of FUdR [1]. | Lifespan extension confirmed in absence of FUdR [1]. |
| Stress Resistance | Improves stress resistance [1]. | Better activity in improving stress resistance [1]. |
| Key Structural Feature | Ortho-methyl group on benzene ring [1]. | Ortho-fluoro group replacing ortho-methyl [1]. |
| Primary Molecular Target | Inhibits TRPV4 channel; active on OSM-9 in C. elegans [1]. | Acts through inhibition of OSM-9; does not require OCR-2 [1]. |
| Downstream Signaling | Information not specified in detail. | Reduces protein aggregation (Q35) via proteostasis genes; activates SKN-1 signaling [1]. |
To ensure reproducibility for researchers, here is a summary of the key experimental protocols and mechanistic insights.
The data in the table was primarily generated using the following standard methodology [1]:
JM03's enhanced efficacy stems from its optimized structure allowing more effective inhibition of the OSM-9 channel, a TRPV channel homolog in C. elegans. The following diagram illustrates the resulting signaling pathway.
The key mechanistic insights are [1]:
While JM03 was developed for anti-aging research, the parent compound this compound has a well-defined mechanism for its approved use. It relieves itching through two pathways [2]:
The table below summarizes available efficacy and safety data for various treatments used in Demodex-related conditions, synthesized from clinical studies, meta-analyses, and in vitro research.
Table 1: Comparison of Anti-Demodex Agents
| Therapeutic Agent | Reported Efficacy against Demodex | Key Supporting Data | Common Applications | Safety & Tolerability Notes |
|---|---|---|---|---|
| Crotamiton 10% [1] [2] [3] | Effective for Demodex dermatitis | 90.6% (56/62 pts) showed ≥50% symptom improvement after ~18 days [1]. | Demodex dermatitis, scabies [2]. | Considered safe; primary risk is local skin irritation [2]. |
| Ivermectin 1% (Topical) [4] [3] | Highly effective; reduces mite density | Meta-analysis: 80% decrease in Demodex-positive rates; mean reduction of 70.01 mites/cm² [4]. | Papulopustular rosacea, Demodex blepharitis [4] [3]. | Well-tolerated; mild, localized adverse events [4]. |
| Permethrin 5% [5] [6] | Superior efficacy vs. This compound for scabies | Scabies RCT: 100% cure rate at 2 weeks vs. 66.7% for this compound [5]. Network meta-analysis ranked it highly [6]. | Scabies (primary use). | Faster efficacy than this compound and sulfur; safety profile is favorable [5] [6]. |
| Tea Tree Oil (TTO) & Terpinen-4-ol (T4O) [7] [3] | Effective in vitro and clinically | In vitro: TTO 5% had a median mite survival time of 27 min [7]. Used for Demodex blepharitis [3]. | Demodex blepharitis [3]. | Higher concentrations can cause ocular irritation [7] [3]. |
| Lotilaner 0.25% [7] | Highly effective in vitro | In vitro: Shortest median survival time of 12.0 min, outperforming ivermectin and TTO [7]. | Demodex blepharitis. | Recently FDA-approved; well-tolerated in clinical trials [7]. |
| Sulfur Ointment [5] | Effective, but slower | Scabies RCT: 38.9% cure rate at 2 weeks, slower than permethrin and this compound [5]. | Scabies, Demodex (historical use). | Slower efficacy compared to other agents [5]. |
To evaluate acaricidal activity and validate findings, researchers employ standardized in vitro and clinical methodologies.
In Vitro Acaricidal Assay [7] This protocol is used to directly compare the lethal efficacy of various compounds against Demodex mites.
Clinical Evaluation of Demodex Dermatitis [1] This protocol assesses the real-world clinical improvement of a topical treatment.
The following diagram illustrates the core mechanistic pathways of key acaricidal agents and how they integrate into the experimental workflow.
The table below summarizes key efficacy and safety data for crotamiton and other common scabies treatments, compiled from clinical studies and health authority guidelines.
| Treatment | Class | Reported Cure Rates (Timeline) | Key Advantages | Key Limitations |
|---|---|---|---|---|
| Permethrin 5% Cream [1] [2] [3] | Topical Synthetic Pyrethroid | 61.1% (1 week); 100% (2 weeks) [1] | Considered a first-line therapy; high efficacy; approved for children ≥2 months [2] [3] | Can be more expensive; potential for isolated adverse effects and rare resistance [1] [3] |
| This compound 10% Lotion/Cream [1] [2] [3] | Topical Scabicide | 0% (1 week); 66.7% (2 weeks); 100% (4 weeks) [1] | FDA-approved for adults; considered a cost-less alternative [1] [2] | Slower initial cure rate; frequent treatment failure reported; not FDA-approved for children [1] [2] [3] |
| Precipitated Sulfur 5-10% Ointment [1] [2] [3] | Topical Scabicide | 0% (1 week); 38.9% (2 weeks); 100% (4 weeks) [1] | Safe for all ages, including infants under 2 months [2] [3] | Slowest initial cure rate; unpleasant odor; must be compounded in the U.S. [1] [2] [3] |
| Oral Ivermectin [2] [3] [4] | Oral Antiparasitic | Similar efficacy to permethrin in clinical cure [2] [3] | Convenience of oral administration; useful for institutional outbreaks and crusted scabies [3] [4] | Not FDA-approved for scabies; safety not established in children <15 kg or pregnant women [2] [3] |
A 2017 single-blind, randomized trial provides direct comparative data on the efficacy of this compound, which is highly relevant for your research.
The clinical workflow and outcomes of this trial can be visualized as follows:
For drug development professionals, the following points are critical:
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